2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNHSWASDLENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358573 | |
| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-37-6 | |
| Record name | 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to ensure clarity and facilitate replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-stage process. The initial step involves the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from readily available starting materials. The second stage is the preparation of the nucleophile, 3,5-dimethylpyrazole. The final and crucial step is the nucleophilic aromatic substitution (SNAr) reaction between these two intermediates to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,3-Dichloroquinoxaline
This stage is a two-step process starting with the formation of a quinoxaline-2,3-dione intermediate, followed by chlorination.
Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
-
Materials: o-Phenylenediamine, Diethyl oxalate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in ethanol.
-
Add diethyl oxalate (0.1 mol) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ether, and dry.[1]
-
Step 2: Synthesis of 2,3-Dichloroquinoxaline
-
Materials: 1,4-Dihydroquinoxaline-2,3-dione, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, place 1,4-dihydroquinoxaline-2,3-dione (0.01 mol).
-
Carefully add phosphorus oxychloride (0.04 mol) and a catalytic amount of DMF in a fume hood.
-
Reflux the mixture for 90 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice with constant stirring.
-
The solid precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a chloroform and n-hexane mixture.[1]
-
Stage 2: Synthesis of 3,5-Dimethylpyrazole
-
Materials: Acetylacetone, Hydrazine hydrate, Glacial acetic acid, Water.
-
Procedure:
-
In a reactor, add water, acetylacetone, and a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate dropwise while maintaining the reaction temperature below 50 °C.
-
After the addition is complete, maintain the reaction at 50 °C for 3 hours.
-
Cool the mixture to 10 °C to precipitate the product.
-
Collect the solid by centrifugation or filtration, wash with cold water, and dry under vacuum.
-
Stage 3: Synthesis of this compound
This final stage involves the nucleophilic substitution of one chlorine atom on the 2,3-dichloroquinoxaline with 3,5-dimethylpyrazole.
-
Materials: 2,3-Dichloroquinoxaline, 3,5-Dimethylpyrazole, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.1 mmol) in dry DMF (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the pyrazolate anion.
-
Add a solution of 2,3-dichloroquinoxaline (1.0 mmol) in dry DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1,4-Dihydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >360 | [1] |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 150 | [1] |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 106-108 | |
| This compound | C₁₃H₁₁ClN₄ | 258.71 | 245-247 |
Table 2: Expected Yields of Synthetic Steps
| Reaction Stage | Expected Yield (%) | Reference |
| Synthesis of 1,4-Dihydroquinoxaline-2,3-dione | ~90 | [1] |
| Synthesis of 2,3-Dichloroquinoxaline | ~85 | [1] |
| Synthesis of 3,5-Dimethylpyrazole | >90 | |
| Synthesis of this compound | 70-80 (Estimated) |
Mandatory Visualizations
Logical Workflow for Synthesis
Caption: Logical workflow of the synthesis and purification process.
Signaling Pathway of the Nucleophilic Aromatic Substitution
Caption: Simplified mechanism of the key SNAr reaction step.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, predictive models, and analogous quinoxaline derivatives to serve as a foundational resource for research and development.
Core Physicochemical Properties
The fundamental physicochemical parameters of a compound are critical for predicting its behavior in biological and chemical systems. The table below summarizes the available and predicted data for this compound.
| Property | Data Type | Value | Citation(s) |
| Molecular Formula | Experimental | C₁₃H₁₁ClN₄ | [1] |
| Molecular Weight | Experimental | 258.71 g/mol | [1] |
| CAS Number | Experimental | 245039-37-6 | [1] |
| Melting Point | Experimental | 245-247°C | [1] |
| Boiling Point | Not Available | - | |
| Solubility | Not Available | - | [2] |
| pKa | Not Available | - | |
| Density | Not Available | - | [2] |
| XlogP | Predicted | 3.3 | [3] |
| SMILES | - | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | [3] |
| InChI | - | InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | [3] |
Synthesis and Structural Elucidation
The synthesis of this compound is expected to follow established routes for similar quinoxaline derivatives. A plausible synthetic pathway is outlined below.
Proposed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from general methods for the synthesis of 2-chloro-3-substituted quinoxalines.[4][5]
Step 1: Synthesis of 2,3-dichloroquinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 1,4-dihydroquinoxaline-2,3-dione (1 equivalent), phosphorus oxychloride (4 equivalents), and a catalytic amount of dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux for 90 minutes. The solid should dissolve, resulting in a clear solution.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 2,3-dichloroquinoxaline, is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as chloroform and n-hexane, to yield the purified intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve 2,3-dichloroquinoxaline (1 equivalent) and 3,5-dimethylpyrazole (1 equivalent).
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine (1.1 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the final product.
Synthetic Workflow Diagram
Biological Activity and Potential Mechanisms of Action
While no specific biological studies on this compound have been published, the quinoxaline and pyrazole scaffolds are known pharmacophores present in a wide array of biologically active molecules.
Quinoxaline derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][7][8] Similarly, pyrazole-containing compounds are also known for their diverse pharmacological effects.[8] The combination of these two heterocyclic systems in one molecule suggests potential for significant biological activity. Notably, pyrazoloquinoxalines have been specifically mentioned as being active against fungal infections.[7]
Based on studies of other quinoxaline derivatives, a potential mechanism of anticancer activity could involve the induction of apoptosis through the mitochondrial pathway.[9] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases.
Hypothetical Signaling Pathway: Apoptosis Induction
The following diagram illustrates a potential mechanism by which a quinoxaline derivative could induce apoptosis in cancer cells, based on published research on analogous compounds.[9]
Expected Spectral Characteristics
Structural elucidation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-8.5 ppm. The methyl groups on the pyrazole ring would likely appear as singlets around 2.0-3.0 ppm, and the pyrazole proton as a singlet around 6.0-6.5 ppm.
-
¹³C NMR: The carbon NMR would display signals for the aromatic and heteroaromatic carbons in the downfield region (110-160 ppm) and the methyl carbons in the upfield region (10-20 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (258.71 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with approximately one-third the intensity of the M+ peak) would be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹.
This guide serves as a starting point for researchers working with this compound. Further experimental validation of the predicted properties and biological activities is necessary to fully characterize this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline CAS number and structure
An In-Depth Technical Guide to 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from chemical databases and analogous quinoxaline derivatives to provide a foundational understanding of its properties, synthesis, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted quinoxaline derivative. The core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring. This core is substituted with a chloro group at the 2-position and a 3,5-dimethyl-pyrazol-1-yl group at the 3-position.
Table 1: Compound Identification and Key Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 245039-37-6 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClN₄ | [1][3] |
| Molecular Weight | 258.71 g/mol | [1][2] |
| Melting Point | 245-247°C | [2] |
| InChI Key | WZFNHSWASDLENP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C |[3] |
Caption: 2D structure of this compound.
Potential Synthesis Pathway
Step 1: Synthesis of 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one The synthesis would likely begin with the condensation reaction between o-phenylenediamine and an appropriate β-dicarbonyl compound substituted with the pyrazole moiety, such as ethyl 2-(3,5-dimethyl-pyrazol-1-yl)-2-oxoacetate. This reaction is a standard method for forming the quinoxalinone ring system.
-
Reactants : o-phenylenediamine, ethyl 2-(3,5-dimethyl-pyrazol-1-yl)-2-oxoacetate.
-
Solvent : A suitable solvent such as ethanol or acetic acid.
-
Conditions : The reaction mixture is typically heated under reflux to drive the condensation and cyclization.
-
Work-up : The product, 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one, would likely precipitate upon cooling and could be purified by recrystallization.
Step 2: Chlorination of the Quinoxalinone Precursor The hydroxyl group of the quinoxalin-2-one precursor is then converted to a chloro group using a standard chlorinating agent.
-
Reactant : 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one.
-
Chlorinating Agent : Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6] A small amount of a base like N,N-dimethylaniline may be used as a catalyst.
-
Conditions : The reaction is typically performed by heating the quinoxalinone in an excess of POCl₃ under reflux.
-
Work-up : After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude this compound. The final product can be purified by column chromatography or recrystallization.
Caption: Proposed two-step synthesis pathway for the target compound.
Spectroscopic and Analytical Data
Direct experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of related structures can provide valuable insights for characterization.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Predicted collision cross-section (CCS) values can aid in structural confirmation.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.07451 | 157.1 |
| [M+Na]⁺ | 281.05645 | 171.0 |
| [M-H]⁻ | 257.05995 | 160.4 |
Data sourced from PubChem.[3]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups on the pyrazole ring (likely two singlets), aromatic protons on the quinoxaline ring system, and the single proton on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon atoms in the quinoxaline and pyrazole rings, as well as the methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum would likely feature characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.
Potential Applications and Biological Activity
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[7][8] While the specific biological profile of this compound has not been detailed in available literature, its structural motifs suggest potential for various therapeutic applications.
-
Anticancer Activity : Many quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The combination of the quinoxaline core with a pyrazole moiety, another heterocycle known for its biological activities, makes this compound a candidate for anticancer drug discovery.
-
Antimicrobial Activity : Quinoxalines are well-established antimicrobial agents, with activity against bacteria and fungi.[4][8]
-
Antiviral Activity : Certain substituted quinoxalines have been investigated for their antiviral properties, including activity against respiratory pathogens.[10]
-
Enzyme Inhibition : The nitrogen-containing heterocyclic structure is common in molecules designed to act as kinase inhibitors or to target other enzymes involved in disease pathways.
References
- 1. This compound CAS#: 245039-37-6 [m.chemicalbook.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. benchchem.com [benchchem.com]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
The Enduring Legacy of Quinoxalines: From Discovery to Cutting-Edge Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has been a subject of intense scientific scrutiny for over a century. First synthesized in the late 19th century, these compounds have evolved from chemical curiosities to a privileged scaffold in medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities, most notably in oncology, have cemented their importance in modern drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxaline derivatives, with a focus on their application as anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.
I. Discovery and Historical Milestones
The journey of quinoxalines began in 1884 when German chemists Wilhelm Körner and Othmar Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3][4] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a straightforward and effective method that has stood the test of time and remains a cornerstone of quinoxaline synthesis.[1][2][3][4] This classical approach, often referred to as the Hinsberg-Körner synthesis, opened the door to the exploration of a new class of heterocyclic compounds.
Initially, the applications of quinoxaline derivatives were primarily in the dye and chemical industries. However, the 20th century witnessed a paradigm shift as the profound biological activities of these compounds began to be unveiled. The discovery of naturally occurring quinoxaline-containing antibiotics, such as echinomycin and levomycin, which demonstrated potent antibacterial and antitumor properties, was a significant turning point. This spurred a wave of research into the medicinal potential of synthetic quinoxaline derivatives.
Over the decades, extensive research has revealed a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and, most significantly, anticancer activities.[5][6][7] The realization that the quinoxaline scaffold can serve as a versatile pharmacophore for interacting with various biological targets, particularly protein kinases, has propelled it to the forefront of cancer research.[2][8] Today, numerous quinoxaline derivatives are in various stages of preclinical and clinical development, highlighting the enduring legacy and future promise of this remarkable class of compounds.
II. Synthetic Methodologies: From Classical to Green Approaches
The synthesis of the quinoxaline core has been extensively studied and refined since its initial discovery. While the classical Hinsberg-Körner reaction remains a fundamental approach, modern organic synthesis has introduced a plethora of new methods that offer improved yields, shorter reaction times, and more environmentally friendly conditions.
A. The Classical Hinsberg-Körner Synthesis
This foundational method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically under acidic conditions or in a refluxing solvent like ethanol or acetic acid.
Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2,3-diphenylquinoxaline.
-
B. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that significantly reduces reaction times. This technique has been successfully applied to the synthesis of quinoxaline derivatives, often providing higher yields in a fraction of the time required for conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives
-
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80°C) for 5-10 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture), to obtain the final quinoxaline derivative.[9]
-
C. Green Synthetic Approaches
In line with the principles of green chemistry, several environmentally benign methods for quinoxaline synthesis have been developed. These approaches focus on the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes.
Experimental Protocol: Green Synthesis using a Recyclable Catalyst
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Polymer-supported sulphanilic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a mixture of o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol, add the polymer-supported sulphanilic acid catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, filter the reaction mixture to separate the insoluble catalyst.
-
The filtrate is then dried over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure quinoxaline derivative.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[10]
-
III. Quinoxaline Derivatives in Oncology: A Quantitative Perspective
The anticancer potential of quinoxaline derivatives is a major driving force in their continued investigation. Numerous studies have reported the synthesis and evaluation of novel quinoxaline compounds exhibiting significant cytotoxic activity against a wide range of cancer cell lines. The following tables summarize the in vitro anticancer activity (IC₅₀ values) of selected quinoxaline derivatives from recent literature, providing a quantitative basis for comparison and further development.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| XVa | HCT116 (Colon) | 4.4 | [5] |
| MCF-7 (Breast) | 5.3 | [5] | |
| VIIIc | HCT116 (Colon) | 2.5 | [5] |
| MCF-7 (Breast) | 9 | [5] | |
| 4b | A549 (Lung) | 11.98 ± 2.59 | [11][12] |
| 4m | A549 (Lung) | 9.32 ± 1.56 | [11][12] |
| 25d | MCF-7 (Breast) | 4.1 ± 0.4 | [13] |
| HepG2 (Liver) | 5.2 ± 0.5 | [13] | |
| 25e | MCF-7 (Breast) | 6.3 ± 0.6 | [13] |
| HepG2 (Liver) | 7.9 ± 0.8 | [13] | |
| 27e | MCF-7 (Breast) | 11.7 ± 1.1 | [13] |
| HepG2 (Liver) | 9.8 ± 0.9 | [13] | |
| ST4j | TF1 (Erythroleukemia) | 15.53 ± 0.82 | [14] |
| HEL (Erythroleukemia) | 17.90 ± 1.36 | [14] | |
| 11 | A549 (Lung) | 0.81 | [15] |
| HCT116 (Colon) | 1.32 | [15] | |
| MCF-7 (Breast) | 2.15 | [15] | |
| 13 | A549 (Lung) | 1.05 | [15] |
| HCT116 (Colon) | 2.91 | [15] | |
| MCF-7 (Breast) | 1.88 | [15] |
Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| 25d | VEGFR-2 | 3.4 ± 0.3 | [13] |
| 25e | VEGFR-2 | 4.1 ± 0.3 | [13] |
| 25i | VEGFR-2 | 5.7 ± 0.5 | [13] |
| 27e | VEGFR-2 | 6.8 ± 0.5 | [13] |
| ST4j | JAK2 | 13.00 ± 1.31 | [14] |
| JAK3 | 14.86 ± 1.29 | [14] | |
| 4a | EGFR | 300 | [15] |
| 13 | EGFR | 400 | [15] |
| 11 | EGFR | 600 | [15] |
| 5 | EGFR | 900 | [15] |
IV. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological activity of quinoxaline derivatives, it is crucial to visualize their interactions with cellular machinery and the workflows used to assess their efficacy. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their biological screening.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The quinoxaline derivatives are dissolved in DMSO and then serially diluted in the culture medium. The old medium is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the viability against the compound concentration.[9]
V. Conclusion and Future Directions
The discovery of quinoxaline derivatives over a century ago laid the foundation for a rich and diverse field of chemical and medicinal research. From their humble beginnings in the dye industry to their current prominence in oncology, the journey of quinoxalines is a testament to the power of chemical innovation. The development of novel synthetic methodologies, including microwave-assisted and green chemistry approaches, has made these valuable compounds more accessible and their synthesis more sustainable.
The extensive body of research on the anticancer properties of quinoxaline derivatives, supported by a wealth of quantitative data, has identified numerous potent compounds and elucidated their mechanisms of action, primarily through the inhibition of key signaling pathways. The visualizations provided in this guide offer a simplified yet informative overview of these complex biological processes and the experimental workflows used to investigate them.
Looking ahead, the future of quinoxaline research is bright. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. The application of computational tools, such as molecular docking and QSAR studies, will further accelerate the design and optimization of novel drug candidates. As our understanding of the molecular basis of cancer deepens, the development of targeted therapies based on the quinoxaline scaffold holds immense promise for the future of cancer treatment.
References
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. arabjchem.org [arabjchem.org]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Structural Elucidation of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. Due to the limited availability of complete, published experimental data for this specific molecule, this guide utilizes detailed spectroscopic information from the closely related analogue, 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, as a foundational reference. The data presented herein is crucial for the structural confirmation, purity assessment, and further development of this class of compounds in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from various analytical techniques. This information is critical for the unambiguous identification and characterization of the target molecule's structure.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.01 | Singlet | Pyrazole-CH₃ |
| 2.20 | Singlet | Pyrazole-CH₃ |
| 5.98 | Singlet | Pyrazole-H |
| 7.80 - 8.20 | Multiplet | Quinoxaline aromatic protons |
Note: The chemical shifts for the quinoxaline aromatic protons are estimated based on typical values for similar structures and may vary slightly in the non-brominated analogue.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| 13.85 | Pyrazole-CH₃ |
| 14.02 | Pyrazole-CH₃ |
| 107.83 | Pyrazole-CH |
| ~128-145 | Quinoxaline aromatic carbons |
| ~148 | C-Cl |
| ~152 | C-N (pyrazole) |
Note: The chemical shifts for the quinoxaline aromatic carbons and the carbons bearing the chloro and pyrazolyl substituents are approximate values based on known quinoxaline derivatives.
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 258/260 | [M]⁺ molecular ion peak (isotopic pattern for ³⁵Cl/³⁷Cl) |
| 223 | [M-Cl]⁺ |
| 196 | [M-C₄H₅N₂]⁺ |
| 127 | [Quinoxaline]⁺ |
Note: The predicted monoisotopic mass for the [M+H]⁺ ion is 259.07451 Da.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920, 2850 | Aliphatic C-H stretch (CH₃) |
| ~1600, 1550, 1480 | C=C and C=N stretching (aromatic rings) |
| ~1100-1200 | C-N stretching |
| ~750-850 | C-Cl stretching |
Note: The absence of bands in the 3200-3400 cm⁻¹ region would confirm the absence of N-H or O-H groups.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Electronic Transition |
| ~280-300 | π → π |
| ~320-340 | n → π |
Note: These are predicted absorption maxima based on the quinoxaline chromophore and are typically solvent-dependent.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for similar quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced directly into the ion source, and the spectrum is recorded at an ionization energy of 70 eV. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile and infused into the mass spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum is recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMF), and the spectrum is recorded in the range of 200-800 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided spectroscopic data and experimental protocols are essential for ensuring the quality and integrity of research and development in this area.
References
A Comprehensive Technical Guide to 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a quinoxaline derivative characterized by the presence of a chloro group and a dimethyl-pyrazolyl moiety. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C13H11ClN4 | [1][2] |
| Molecular Weight | 258.71 g/mol | [1] |
| Monoisotopic Mass | 258.06723 Da | [2] |
| Melting Point | 245-247°C | [1] |
| Appearance | Not specified (likely a solid) | |
| SMILES | CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2Cl)C | [2] |
| InChI | InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-12(14)15-10-5-3-4-6-11(10)16-13/h3-7H,1-2H3 | [2] |
Synthesis Protocols
The synthesis of pyrazolyl-quinoxaline derivatives generally involves the reaction of a di-chloroquinoxaline with a pyrazole derivative. While a specific protocol for the title compound is not detailed in the provided literature, a general and adaptable synthetic route can be inferred.
General Synthesis of Pyrazolyl-Quinoxalines:
A common method for synthesizing quinoxaline derivatives is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound[3]. For the synthesis of substituted quinoxalines like the one , a typical starting material is 2,3-dichloroquinoxaline.
Experimental Protocol (Hypothetical):
-
Starting Materials: 2,3-dichloroquinoxaline and 3,5-dimethylpyrazole.
-
Reaction: A solution of 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent (e.g., absolute ethanol) is treated with 3,5-dimethylpyrazole (1 equivalent).
-
Catalyst/Base: A base, such as piperidine or potassium carbonate, is often added to facilitate the reaction.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by column chromatography on silica gel, to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Potential Biological Activities and Mechanism of Action
Quinoxaline derivatives are a significant class of N-heterocyclic compounds known for a wide range of pharmacological effects. The core quinoxaline structure is a key component in various therapeutic agents.
Broad-Spectrum Activities of Quinoxalines:
-
Antimicrobial: Quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[4][5]. Some have also been investigated for their efficacy against Mycobacterium tuberculosis[5][6].
-
Anticancer: Many quinoxaline derivatives exhibit cytotoxic effects on human cancer cell lines and are considered promising candidates for anticancer drug development[4][7].
-
Antiviral: The quinoxaline scaffold is present in compounds with reported antiviral properties[8][9].
-
Other Activities: Various derivatives have also been reported to have anti-inflammatory, antimalarial, and kinase inhibitory properties[4][6].
Potential Mechanism of Action:
While the specific mechanism of action for this compound is not explicitly detailed, research on similar compounds suggests potential pathways. One of the proposed mechanisms for the antimicrobial activity of some quinoxaline derivatives is the inhibition of DNA gyrase [10]. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.
The diagram below illustrates a potential signaling pathway for the antimicrobial action of quinoxaline derivatives.
Caption: Potential mechanism of action via DNA gyrase inhibition.
Conclusion
This compound is a compound with a molecular framework that is prevalent in biologically active molecules. Based on the extensive research into quinoxaline derivatives, this compound holds potential for further investigation, particularly in the realms of antimicrobial and anticancer research. The synthetic routes are generally well-established, allowing for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate its specific mechanisms of action and to explore its full therapeutic potential.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
Initial Biological Screening of Pyrazolyl-Quinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of quinoxaline and pyrazole rings into a single molecular entity has emerged as a significant strategy in medicinal chemistry. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a core structure in various antibiotics and therapeutic agents known to exhibit a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] Similarly, pyrazole and its derivatives are renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[3][4] The combination of these two pharmacophores, creating pyrazolyl-quinoxaline compounds, is a promising approach for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.
This technical guide provides an in-depth overview of the initial biological screening methodologies for this class of compounds, focusing on anticancer and antimicrobial evaluations. It includes detailed experimental protocols for key in vitro and in vivo assays, structured data from recent studies, and workflow visualizations to aid researchers in the preliminary assessment of these promising molecules.
Anticancer Activity Screening
The preliminary evaluation of anticancer potential typically involves a tiered approach, beginning with in vitro cytotoxicity assays against various cancer cell lines, followed by specific enzyme inhibition studies and, for promising candidates, in vivo efficacy assessment in animal models.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[5][6] The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of viable cells.[5]
This protocol is a synthesized procedure based on standard methodologies.[5][7][8][9]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a suitable complete culture medium.[10]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom sterile microplate at an optimal density (typically 1,000-100,000 cells/well) in 100 µL of medium.[5][7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazolyl-quinoxaline test compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[5]
-
-
Incubation:
-
MTT Addition and Formazan Formation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][9]
-
Mix thoroughly by gentle shaking on an orbital shaker to ensure complete solubilization.
-
Measure the optical density (absorbance) of the solution using a microplate reader at a wavelength of 570 nm.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
-
Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.
The following table summarizes the cytotoxic activity of various pyrazolyl, quinoxaline, and related derivatives against several human cancer cell lines, presented as IC₅₀ values.
| Compound Type | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline Derivative | 11 | AsPC-1 (Pancreatic) | 16.8 | [11] |
| Pyrazoline Derivative | 11 | U251 (Glioblastoma) | 11.9 | [11] |
| Indolo-pyrazole | 6c | SK-MEL-28 (Melanoma) | 3.46 | [10] |
| Pyrazolinyl-Indole | HD02, HD05, HD12 | Various NCI-60 Lines | Remarkable Activity | [12] |
| Pyrazole-linked benzenesulfonyl | 18h | HL-60 (Leukemia) | 8.99 | [13] |
| Pyrazole-linked benzenesulfonyl | 18g | MDA-MB-231 (Breast) | 4.07 | [13] |
| Pyrazole-linked benzenesulfonyl | 18c | HL-60 (Leukemia) | 8.43 | [13] |
| Quinoxaline Derivative | 3h | Leukemia RPMI-8226 | 1.11 (GI₅₀) | [14] |
| Pyrazole-Chalcone | 6b | HNO-97 (Head and Neck) | 10 | [15] |
| Pyrazole-Chalcone | 6d | HNO-97 (Head and Neck) | 10.56 | [15] |
Enzyme Inhibition Assays
Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival. Pyrazolyl-quinoxaline derivatives have been investigated as inhibitors of various kinases, such as Apoptosis signal-regulated kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13][16]
Caption: Generalized pathway of kinase inhibition by a test compound.
| Compound Type | Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Quinoxaline Derivative | 26e | ASK1 | 30.17 | [16] |
| Quinoxaline Derivative | 12d | ASK1 | 49.63 | [16] |
| Pyrazole-linked benzenesulfonyl | 18h | VEGFR2 | 135 | [13] |
| Pyrazole-linked benzenesulfonyl | 18h | HER2 | 253 | [13] |
| Pyrazole-linked benzenesulfonyl | 18h | EGFR | 574 | [13] |
| Quinolinone-pyrazoline | 9b | Lipoxygenase (LOX) | 10,000 | [17] |
In Vivo Antitumor Efficacy Studies
Compounds that demonstrate significant in vitro activity are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism setting.[18] Human tumor xenograft models in immunodeficient mice are the most common systems for this stage of preclinical screening.[19][20]
This protocol is a generalized procedure based on standard practices.[18][20][21]
-
Animal and Cell Line Preparation:
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile medium or PBS.
-
Anesthetize the mice using an approved protocol.
-
Inject a specific number of cells (e.g., 1 x 10⁶ cells in 0.1 mL) subcutaneously into the flank of each mouse.[21]
-
-
Tumor Growth Monitoring:
-
Animal Grouping and Treatment:
-
When tumors reach the target volume, randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Prepare the dosing solution for the test compound. A common vehicle for administration can be a mix of DMSO, PEG300, and saline.[21]
-
Administer the treatment via the chosen route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)) based on the compound's properties and the experimental design.[21][22]
-
-
Data Collection and Study Endpoint:
-
Continue to measure tumor volumes and the body weight of each mouse 2-3 times per week. Body weight is a key indicator of toxicity.[20][21]
-
Observe animals daily for any clinical signs of distress.[21]
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed treatment duration.[21]
-
Caption: General workflow for an in vivo anticancer efficacy study.
Antimicrobial Activity Screening
The initial screening of pyrazolyl-quinoxaline compounds for antimicrobial properties is commonly performed using the Kirby-Bauer disk diffusion method. This test provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.
Disk Diffusion Method (Kirby-Bauer Test)
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[23] It is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium that has been uniformly inoculated ("lawned") with a test microorganism.[23][24] If the microorganism is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[25] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[23]
This protocol is a synthesized procedure based on standard methodologies.[23][25][26][27]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] This can be done visually or with a photometric device.[25]
-
-
Inoculation of Agar Plate:
-
Use a sterile cotton swab dipped into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[25][27]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[25][27]
-
Allow the plate to dry for a few minutes.[26]
-
-
Application of Disks:
-
Prepare sterile filter paper disks impregnated with a known concentration of the pyrazolyl-quinoxaline test compound.
-
Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[23]
-
Ensure disks are distributed evenly, at least 24 mm apart, and not too close to the edge of the plate.[25]
-
Gently press each disk down to ensure complete contact with the agar surface.[23]
-
Include positive control (a known antibiotic) and negative control (a disk with solvent only) disks.
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[27]
-
The results are typically interpreted by comparing the zone diameters to standardized charts, but for novel compounds, the diameter itself is reported as a measure of activity.
-
Caption: Standard workflow for the Kirby-Bauer antimicrobial susceptibility test.
The following table summarizes the antimicrobial activity of various quinoxaline and pyrazole derivatives against selected microbial strains. Activity is reported as either zone of inhibition or Minimum Inhibitory Concentration (MIC).
| Compound Type | Compound ID | Microbial Strain | Activity (Zone of Inhibition, mm) | Activity (MIC, µg/mL) | Reference |
| Quinoxaline Derivative | 7 | P. aeruginosa | 21 ± 0.55 | - | [1] |
| Quinoxaline Derivative | 16 | P. aeruginosa | 27 ± 0.73 | - | [1] |
| Quinoxaline Derivative | 4a | S. aureus | - | 0.97 | [1] |
| Quinoxaline Derivative | 16 | S. aureus | - | 1.95 | [1] |
| Pyrazole Derivative | 3 | E. coli | - | 0.25 | [3] |
| Pyrazole Derivative | 4 | S. epidermidis | - | 0.25 | [3] |
| Pyrazole Derivative | 2 | A. niger (Fungus) | - | 1 | [3] |
Conclusion
The initial biological screening of pyrazolyl-quinoxaline compounds is a critical step in identifying promising candidates for further drug development. The methodologies outlined in this guide, including in vitro cytotoxicity and antimicrobial assays, provide a robust framework for the preliminary evaluation of this chemical class. The data presented herein, collated from various studies, demonstrate that pyrazolyl-quinoxaline hybrids and their constituent moieties possess significant potential as both anticancer and antimicrobial agents.[1][3][10][16] A systematic approach, beginning with broad screening via assays like the MTT and Kirby-Bauer tests, followed by more targeted enzyme inhibition and in vivo studies for lead compounds, is essential for efficiently advancing these molecules through the drug discovery pipeline.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ijpbs.com [ijpbs.com]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. microbenotes.com [microbenotes.com]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 27. asm.org [asm.org]
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a critical class of heterocyclic compounds, forming the backbone of numerous pharmacologically active agents. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore the importance of precise structural characterization in the development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of novel quinoxaline compounds, offering detailed experimental protocols and a clear framework for data interpretation.
Core Analytical Techniques in Quinoxaline Structural Elucidation
The definitive assignment of a chemical structure to a novel quinoxaline compound relies on a synergistic application of various analytical techniques. Spectroscopic and crystallographic methods provide the fundamental data required to piece together the molecular puzzle.
Spectroscopic Methods: A Window into Molecular Connectivity
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing invaluable information about the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.[1]
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[2][3][4][5]
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.[6][7][8][9]
UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. For quinoxaline derivatives, UV-Vis spectra can provide information about the extent of conjugation within the aromatic system.[10][11][12][13]
Chromatographic Methods: Separation and Purification
Prior to detailed structural analysis, it is often necessary to isolate and purify the novel quinoxaline compound from a reaction mixture. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.[14][15][16]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.[18][19][20][21]
Data Presentation: Spectroscopic and Crystallographic Data Summary
The following tables summarize typical quantitative data obtained during the structural elucidation of a hypothetical novel quinoxaline derivative.
Table 1: NMR Spectroscopic Data
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.5-8.5 ppm | Aromatic protons of the quinoxaline core and substituents. |
| Coupling Constants (J) | 7-9 Hz (ortho), 1-3 Hz (meta) | Connectivity of protons on the aromatic rings. | |
| ¹³C NMR | Chemical Shift (δ) | 120-160 ppm | Carbon atoms of the quinoxaline ring and aromatic substituents. |
| 140-155 ppm | Quaternary carbons of the quinoxaline ring junction.[22] |
Table 2: Mass Spectrometry Data
| Technique | Parameter | Observed Value | Interpretation |
| ESI-MS | [M+H]⁺ | e.g., 251.1025 | Molecular weight of the compound. |
| HRMS | Exact Mass | e.g., 250.0953 | Elemental composition (e.g., C₁₅H₁₀N₂O₂). |
| MS/MS | Fragmentation Pattern | Characteristic losses | Structural fragments of the molecule. |
Table 3: IR and UV-Vis Spectroscopic Data
| Technique | Parameter | Observed Value | Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 | Aromatic C-H stretching. |
| ~1600-1450 | C=C and C=N stretching in the aromatic rings. | ||
| Other specific bands | Presence of functional groups (e.g., C=O, -NO₂, -NH₂). | ||
| UV-Vis | λmax (nm) | ~250-280, ~320-360 | π → π* transitions of the quinoxaline aromatic system. |
Table 4: X-ray Crystallographic Data
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values in Å and ° |
| Bond Lengths | e.g., C-N: ~1.3-1.4 Å |
| Bond Angles | e.g., C-N-C: ~115-120° |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural elucidation of novel quinoxaline compounds.
Protocol 1: NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-25 mg of the purified quinoxaline compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[23]
-
For ¹³C NMR, a spectrometer operating at 75 MHz or higher is commonly used.[23]
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
1. Sample Preparation:
-
Prepare a dilute solution of the quinoxaline compound (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile. The solution should be free of non-volatile salts.
2. Instrument Setup and Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve optimal ionization.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
1. Sample Preparation:
-
Dissolve the crude reaction mixture containing the novel quinoxaline compound in a suitable solvent that is compatible with the mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[14]
2. Chromatographic Conditions:
-
Use a reversed-phase C18 column for the separation of moderately polar quinoxaline derivatives.
-
The mobile phase typically consists of a mixture of water (often with a small amount of formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[24]
-
Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the proportion of the organic solvent, to achieve good separation of the components.[24]
-
Monitor the elution of compounds using a UV detector at a wavelength where the quinoxaline derivative absorbs strongly.
3. Fraction Collection:
-
Collect the fractions corresponding to the peak of the desired compound.
-
Combine the fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.
Protocol 4: FT-IR Spectroscopy
1. Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[8]
2. Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the instrument's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[11] The instrument software will automatically subtract the background spectrum.
Protocol 5: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the quinoxaline compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[11]
Protocol 6: X-ray Crystallography
1. Crystal Growth:
-
The most critical and often challenging step is to grow a single crystal of the quinoxaline compound of suitable size (typically >0.1 mm in all dimensions) and quality.[17]
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a beam of monochromatic X-rays.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.[17]
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group of the crystal.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.
Visualizing the Process and Pathways
Diagrams are essential for visualizing complex workflows, logical relationships, and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of novel quinoxaline compounds.
Logical Relationships in Spectroscopic Data Analysis
Caption: Logical flow from raw spectroscopic data to a proposed chemical structure for a novel quinoxaline compound.
Signaling Pathway: Quinoxaline Derivative as an Adenosine A2A Receptor Antagonist
Some quinoxaline derivatives have been investigated as antagonists of the Adenosine A2A Receptor (A2AR), a G-protein coupled receptor involved in various physiological processes, including immunosuppression in the tumor microenvironment.[25][26][27][28][29][30]
Caption: The inhibitory effect of a novel quinoxaline antagonist on the Adenosine A2A Receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mse.washington.edu [mse.washington.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. rtilab.com [rtilab.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
- 15. Separation of Quinoxaline, 2,3,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. agilent.com [agilent.com]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. m.youtube.com [m.youtube.com]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. hkl-xray.com [hkl-xray.com]
- 22. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. heteroletters.org [heteroletters.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 28. ashpublications.org [ashpublications.org]
- 29. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Theoretical Guide to Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and electronics.[1] Their diverse biological activities, encompassing anticancer, antimicrobial, and antiviral properties, are intrinsically linked to their unique electronic structures.[2][3] Furthermore, their application as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells underscores the importance of understanding their electronic behavior.[4][5] This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of quinoxaline derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Foundational Concepts: The Electronic Structure of Quinoxaline
The electronic properties of quinoxaline derivatives are largely governed by the arrangement of electrons in their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.[6][7] A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with enhanced biological activity and charge transport capabilities.[6]
Theoretical investigations, primarily employing quantum chemical calculations, have become indispensable tools for elucidating the electronic landscape of these molecules.[4][8] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used computational methods for this purpose.[9][10][11] These methods allow for the calculation of various electronic parameters, including HOMO-LUMO energies, electron density distribution, and molecular electrostatic potential, providing deep insights into the structure-property relationships of quinoxaline derivatives.[9][12][13]
Computational and Experimental Methodologies
A synergistic approach combining theoretical calculations with experimental validation is crucial for a comprehensive understanding of the electronic structure of quinoxaline derivatives.
Computational Protocols
The theoretical investigation of quinoxaline derivatives typically follows a standardized workflow. The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is followed by the calculation of various electronic properties.
Typical Computational Workflow:
References
- 1. tijer.org [tijer.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. joaquinbarroso.com [joaquinbarroso.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Comprehensive Review of Synthetic Methodologies for 2-Chloro-quinoxaline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents. Among these, 2-chloro-quinoxaline serves as a critical intermediate, a versatile building block for the synthesis of more complex and potent molecules. This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-chloro-quinoxaline, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate understanding and replication.
Core Synthetic Strategies
The synthesis of 2-chloro-quinoxaline is predominantly achieved through two main pathways:
-
Chlorination of Quinoxalin-2(1H)-one: This is the most common and widely documented method, involving the conversion of the hydroxyl group of quinoxalin-2(1H)-one to a chloride using various chlorinating agents.
-
Direct Synthesis from Acyclic Precursors: This approach involves the construction of the quinoxaline ring system with the chlorine atom already incorporated, typically through a cyclization reaction of o-phenylenediamine with a suitable three-carbon synthon.
This guide will delve into the specifics of these methods, providing a comparative analysis of their advantages, limitations, and experimental nuances.
Method 1: Chlorination of Quinoxalin-2(1H)-one
The conversion of quinoxalin-2(1H)-one to 2-chloro-quinoxaline is a robust and high-yielding reaction. The choice of chlorinating agent is the primary variable, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent.
Using Phosphorus Oxychloride (POCl₃)
This method is a classic and reliable procedure for the synthesis of 2-chloro-quinoxaline. The reaction typically proceeds by heating quinoxalin-2(1H)-one in an excess of phosphorus oxychloride.
General Reaction Scheme:
Caption: Chlorination of Quinoxalin-2(1H)-one using POCl₃.
Quantitative Data for Chlorination with POCl₃:
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinoxalin-2(1H)-one | POCl₃ (excess) | Reflux | 1.5 | Not specified | [1] |
| 2-(2-pyridinyl)quinoxalin-3(4H)-one | POCl₃ (5-10 eq) | Reflux | Not specified | Not specified |
Detailed Experimental Protocol:
-
Reagents:
-
Quinoxalin-2-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, typically 5-10 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add quinoxalin-2-one.
-
Carefully add an excess of phosphorus oxychloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 1.5 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
The crude 2-chloro-quinoxaline can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
-
Using Other Chlorinating Agents
While POCl₃ is the most common, other chlorinating agents can also be employed.
-
Thionyl Chloride (SOCl₂): Thionyl chloride can be used as an alternative to POCl₃. The reaction is often carried out in an inert solvent like dioxane at reflux temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Solid Phosgene (Triphosgene): A novel and environmentally friendlier approach involves the use of solid phosgene (bis(trichloromethyl) carbonate) as the chlorinating agent. This method offers the advantage of producing CO₂ and HCl as byproducts, which are easier to handle than the phosphorus-containing waste from POCl₃ reactions. A patent describes this method achieving a yield of over 95%.
Method 2: One-Pot Synthesis from o-Phenylenediamine
This approach offers the advantage of creating the 2-chloro-quinoxaline scaffold in a single synthetic step, avoiding the isolation of the intermediate quinoxalin-2(1H)-one.
Reaction with Chloroacetic Acid Derivatives
A common one-pot synthesis involves the reaction of o-phenylenediamine with a chloroacetic acid derivative.
General Reaction Scheme:
Caption: Two-step synthesis of 2-chloro-quinoxaline from o-phenylenediamine.
While a true one-pot synthesis is desirable, many procedures involve the formation of quinoxalin-2(1H)-one as an intermediate, which is then chlorinated in a subsequent step without purification.
Quantitative Data for Synthesis from o-Phenylenediamine:
| Step | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine, 2-pyridylglyoxal hydrate | Ethanol | Reflux | 4-6 | Not specified | |
| 2 | 2-(2-pyridinyl)quinoxalin-3(4H)-one | POCl₃ (5-10 eq) | Reflux | Not specified | Not specified |
Detailed Experimental Protocol (Two-Step, One-Pot Adaptation):
-
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl chloroacetate (1.0 eq)
-
Base (e.g., triethylamine)
-
Solvent (e.g., ethanol)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Dissolve o-phenylenediamine and ethyl chloroacetate in ethanol in a round-bottom flask.
-
Add a base, such as triethylamine, to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of quinoxalin-2(1H)-one by TLC.
-
Once the first step is complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude quinoxalin-2(1H)-one, carefully add an excess of phosphorus oxychloride.
-
Proceed with the chlorination and work-up procedure as described in Method 1.1.
-
Method 3: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heterocyclic compounds. While not a direct synthesis of unsubstituted 2-chloro-quinoxaline, it is a key method for producing 2-chloro-3-formyl-quinoxalines, which are valuable intermediates. The reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of POCl₃ and DMF).
General Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formyl-quinolines.
Quantitative Data for Vilsmeier-Haack Reaction:
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Arylacetamides | POCl₃, DMF | 0-5 then 90 | Not specified | Moderate to good | |
| 4-Substituted-1-phenylethanone oximes | POCl₃, DMF | 60 | 16 | Not specified | [2] |
Detailed Experimental Protocol (for 2-chloro-3-formyl-quinolines):
-
Reagents:
-
Substituted acetanilide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3-15 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Cool a solution of the acetanilide in DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the mixture with stirring.
-
After the addition is complete, heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Summary and Comparison of Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Chlorination | Quinoxalin-2(1H)-one | POCl₃, SOCl₂ | High yields, reliable, well-established. | Use of hazardous and corrosive reagents, generation of phosphorus-containing waste (with POCl₃). |
| One-Pot Synthesis | o-Phenylenediamine, chloroacetic acid derivatives | Base, POCl₃ | Time-efficient, avoids isolation of intermediate. | Can be lower yielding than the two-step process, may require careful optimization. |
| Vilsmeier-Haack | N-Arylacetamides | POCl₃, DMF | Good for synthesizing 2-chloro-3-formyl derivatives, versatile. | Not a direct route to unsubstituted 2-chloro-quinoxaline, requires specific starting materials. |
Conclusion
The synthesis of 2-chloro-quinoxaline is a well-documented field with several reliable methods available to researchers. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the tolerance of the substrate to the reaction conditions. The classic chlorination of quinoxalin-2(1H)-one with phosphorus oxychloride remains the most robust and high-yielding method. However, for specific applications, particularly the synthesis of substituted derivatives, one-pot procedures and the Vilsmeier-Haack reaction offer valuable alternatives. As the demand for novel quinoxaline-based therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methodologies will remain an active area of research.
References
Methodological & Application
Application Notes and Protocols for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fusion of a benzene and a pyrazine ring provides a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. Coupled with a pyrazole moiety, a five-membered heterocyclic ring also known for its broad spectrum of biological activities, the resulting hybrid molecules, such as 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, are of considerable interest for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its analogs as potential drug candidates, particularly in the areas of oncology and infectious diseases.
Potential Applications in Medicinal Chemistry
The this compound scaffold holds promise in several therapeutic areas, primarily driven by the established activities of related quinoxaline-pyrazole hybrids.
Anticancer Activity
Quinoxaline derivatives are well-documented as potent anticancer agents, exhibiting mechanisms that include the inhibition of protein kinases, induction of apoptosis, and targeting of DNA.[3][4] The incorporation of a pyrazole ring can further enhance these activities.
-
Kinase Inhibition: Many quinoxaline-based molecules act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Targets for this class of compounds may include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases involved in tumor angiogenesis and proliferation.[6] The pyrazole moiety can contribute to the binding affinity and selectivity for the kinase active site.
-
Induction of Apoptosis: Several quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][6][7] This can occur through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Antiproliferative Effects: These compounds are expected to exhibit direct cytotoxic effects on a range of cancer cell lines, inhibiting their growth and proliferation.
Antimicrobial Activity
The quinoxaline scaffold is also a key component in a number of antimicrobial agents.[1][2] The addition of the pyrazole ring can modulate the antimicrobial spectrum and potency. Potential applications include the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.
Data Presentation
Due to the limited publicly available biological data for the specific compound this compound, the following tables present representative quantitative data for analogous quinoxaline-pyrazole hybrids to illustrate their potential efficacy.
Table 1: Representative Anticancer Activity of Quinoxaline-Pyrazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | HCT-116 (Colon) | 10.88 ± 0.8 | [8] |
| MCF-7 (Breast) | 6.93 ± 0.4 | [8] | |
| HeLa (Cervical) | 12.17 ± 0.9 | [8] | |
| Analog B | THP-1 (Leukemia) | 1.6 | [3] |
| Ty-82 (Leukemia) | 2.5 | [3] | |
| Analog C | A549 (Lung) | 3.2 | [9] |
| PC-3 (Prostate) | 2.8 | [9] |
Table 2: Representative Kinase Inhibitory Activity of Quinoxaline-Pyrazole Analogs
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Analog D | VEGFR-2 | 45 | [6] |
| Analog E | FLT3 | <100 | [10] |
| Analog F | p38α MAPK | <50 | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline.[1]
Materials:
-
2,3-dichloroquinoxaline
-
Hydrazine hydrate
-
Ethanol
-
Acetylacetone
-
Piperidine
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 2-chloro-3-hydrazinylquinoxaline
-
Dissolve 2,3-dichloroquinoxaline (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product, 2-chloro-3-hydrazinylquinoxaline, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound
-
To a solution of 2-chloro-3-hydrazinylquinoxaline (1 mmol) in absolute ethanol (50 mL), add acetylacetone (1 mmol).[1]
-
Add a few drops of piperidine as a catalyst.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.[1]
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of the compound against a specific protein kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by the Quinoxaline Compound.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Biological Evaluation of the Target Compound.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Facile Two-Step Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the synthesis of 2,3-dichloroquinoxaline, followed by the formation of a 2-chloro-3-hydrazinylquinoxaline intermediate, and culminating in a cyclization reaction with acetylacetone to yield the final product. This protocol is designed to be easily followed by researchers with a foundational knowledge of organic synthesis.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The incorporation of a pyrazole moiety can further enhance the biological profile of the quinoxaline core. This protocol outlines a straightforward and efficient synthesis of this compound, providing a valuable building block for the development of novel therapeutic agents.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichloroquinoxaline
This initial step involves the conversion of 1,4-dihydroquinoxaline-2,3-dione to 2,3-dichloroquinoxaline.
Materials:
-
1,4-dihydroquinoxaline-2,3-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Chloroform
-
n-Hexane
Procedure:
-
In a clean, dry round-bottom flask, combine 1,4-dihydroquinoxaline-2,3-dione (0.01 mol), phosphorous oxychloride (0.04 mol), and DMF (1 ml).
-
Reflux the mixture for 90 minutes.
-
After reflux, cool the solution to room temperature.
-
Carefully pour the cooled solution into crushed ice with constant stirring.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with 25 ml of water and allow it to dry.
-
Recrystallize the crude 2,3-dichloroquinoxaline from a mixture of chloroform and n-hexane.[1]
Step 2: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This step involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to form the key intermediate.
Materials:
-
2,3-Dichloroquinoxaline (from Step 1)
-
Hydrazine hydrate
-
Methanol
-
Water
Procedure:
-
In a clean, dry round-bottom flask, add 2,3-dichloroquinoxaline (0.01 mol), hydrazine hydrate (0.01 mol), and methanol (25 ml).
-
Reflux the mixture for 30 minutes.[1]
-
Cool the reaction mixture.
-
Collect the separated solid by filtration.
-
Wash the solid with 25 ml of water and dry it.
-
Recrystallize the obtained 2-chloro-3-hydrazinylquinoxaline from methanol.[1]
Step 3: Synthesis of this compound
The final step is the cyclization of the hydrazinyl intermediate with acetylacetone to form the target compound.
Materials:
-
2-Chloro-3-hydrazinylquinoxaline (from Step 2)
-
Acetylacetone
-
Glacial acetic acid
-
Water
-
Methylene chloride
Procedure:
-
A mixture of 2-chloro-3-hydrazinylquinoxaline (0.01 mol) and acetylacetone (0.015 mol) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.
-
After reflux, the excess acetic acid and acetylacetone are removed by distillation.
-
The residue is partitioned between water and methylene chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | 85 | 150 |
| 2-Chloro-3-hydrazinylquinoxaline | C₈H₇ClN₄ | 194.62 | 75 | 180 |
| This compound | C₁₃H₁₁ClN₄ | 258.71 | - | - |
Note: Yields and melting points for the final product are dependent on the specific reaction and purification conditions and should be determined experimentally.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline as a Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Their applications span various therapeutic areas, including roles as anticancer, antimicrobial, and antiviral agents.[1] In particular, the quinoxaline core is a key component in the design of kinase inhibitors, which are crucial in targeted cancer therapy.[2][3] 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is a versatile synthetic intermediate designed for the facile introduction of diverse functionalities onto the quinoxaline scaffold. The chloro substituent at the 2-position is amenable to various cross-coupling and nucleophilic substitution reactions, providing a gateway to a wide array of novel quinoxaline analogues for drug discovery and development.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of this compound
The synthesis of the title intermediate can be achieved via a two-step process starting from the commercially available quinoxaline-2,3(1H,4H)-dione. The first step involves a chlorination reaction to yield 2,3-dichloroquinoxaline,[4] which is then subjected to a selective nucleophilic substitution with 3,5-dimethylpyrazole.
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equiv.), add phosphorus oxychloride (POCl₃, 4.0 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford 2,3-dichloroquinoxaline.[4]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 equiv.) and 3,5-dimethylpyrazole (1.1 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or triethylamine (Et₃N, 2.0 equiv.), to the mixture.
-
Stir the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Application as a Synthetic Intermediate
The chloro group at the 2-position of the quinoxaline ring is the primary site for further functionalization. Below are protocols for two key types of transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and nucleophilic aromatic substitution (SNAr) for the introduction of heteroatom nucleophiles.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the chloroquinoxaline intermediate with various boronic acids or their esters.[5][6] This allows for the introduction of a wide range of aryl and heteroaryl substituents.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | THF | 90 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 10 | 81 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Toluene | 100 | 12 | 75 |
Note: The data presented are representative yields based on analogous reactions with similar chloroquinoxaline substrates and may require optimization for this specific intermediate.[5][6]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, THF, or Toluene).
-
Stir the reaction mixture at the specified temperature (typically 90-120 °C) for the indicated time (8-12 hours).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloride with various nucleophiles, particularly amines, alcohols, and thiols.[7]
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 12 | 90 |
| 2 | Aniline | NaH | THF | 60 | 8 | 82 |
| 3 | 4-Methoxybenzylamine | Et₃N | Acetonitrile | 80 | 10 | 88 |
| 4 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |
| 5 | Thiophenol | K₂CO₃ | DMSO | 100 | 8 | 91 |
Note: The data presented are representative yields based on general SNAr reactions on chloroquinoxalines and may require optimization.[1][7]
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable base (e.g., K₂CO₃, Et₃N, if required).
-
Add a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration. If no solid forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthesis and Application Workflow
Caption: Workflow for the synthesis and application of the intermediate.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Signaling Pathway: MAPK/ERK Pathway Inhibition
Many quinoxaline derivatives function as kinase inhibitors. A common target in cancer is the MAPK/ERK pathway, which regulates cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 2. [PDF] Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline with various nucleophiles. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (SNAr) reactions on the quinoxaline scaffold and its derivatives. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core at the 2-position through the displacement of a chlorine atom by N-, S-, and O-nucleophiles allows for the generation of diverse chemical libraries for drug discovery and development.
The presence of the electron-withdrawing pyrazine ring in the quinoxaline system facilitates nucleophilic attack at the C2-position. The 3-(3,5-dimethyl-pyrazol-1-yl) substituent further influences the electronic properties of the substrate, potentially impacting its reactivity towards different nucleophiles.
Reaction of this compound with Nucleophiles
The general reaction scheme involves the displacement of the chloride at the 2-position of the quinoxaline ring by a nucleophile. This SNAr reaction is typically facilitated by the use of a base and is often carried out in a polar aprotic solvent at elevated temperatures.
Visualization of Reaction Pathways
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with representative nitrogen, sulfur, and oxygen nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and choice of base and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with N-Nucleophiles (e.g., Anilines)
This protocol describes a general procedure for the synthesis of 2-(arylamino)-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxalines.
Materials:
-
This compound
-
Substituted aniline (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Reaction with S-Nucleophiles (e.g., Thiophenols)
This protocol outlines a general method for the preparation of 2-(arylthio)-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxalines.
Materials:
-
This compound
-
Thiophenol derivative (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiophenol derivative (1.1 mmol) in anhydrous THF (5 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with O-Nucleophiles (e.g., Sodium Methoxide)
This protocol provides a general procedure for the synthesis of 2-methoxy-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or freshly prepared from sodium metal in methanol) (1.5 equivalents)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water (10 mL) to the reaction mixture.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution on this compound. Yields are hypothetical and based on typical SNAr reactions of 2-chloroquinoxalines.
| Nucleophile Class | Representative Nucleophile | Product Structure | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Nucleophile | Aniline | 2-(Phenylamino)-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | K2CO3 | DMF | 120 | 75-90 |
| N-Nucleophile | Piperidine | 2-(Piperidin-1-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | Et3N | Acetonitrile | Reflux | 80-95 |
| S-Nucleophile | Thiophenol | 2-(Phenylthio)-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | NaH | THF | RT | 70-85 |
| O-Nucleophile | Sodium Methoxide | 2-Methoxy-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline | NaOMe | Methanol | Reflux | 65-80 |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of 2-substituted quinoxalines.
Disclaimer: The provided protocols are generalized and based on reactions with structurally similar compounds. Optimal conditions for the reaction of this compound with specific nucleophiles may vary and should be determined experimentally. Always follow standard laboratory safety procedures.
Application Notes and Protocols for Developing Anticancer Agents from Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly in oncology.[1][2] These compounds serve as a versatile scaffold for the design and synthesis of novel therapeutic agents due to their ability to interact with various biological targets.[3] This document provides a comprehensive guide to the development of anticancer agents based on the quinoxaline core, summarizing key in vitro data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives
The anticancer efficacy of quinoxaline derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against a panel of human cancer cell lines. Lower values are indicative of higher potency. The following tables summarize the cytotoxic and growth inhibitory effects of several representative quinoxaline derivatives.
| Compound Class | Specific Derivative/Substituents | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Quinoxaline-based Urea/Thiourea | Methylquinoxaline with thiourea and benzene ring (Compound VIIIa) | HepG2 (Liver) | MTT | Potent | [4] |
| Chloroquinoxaline with phenyl group (Compound XVa) | HCT116, HepG2, MCF-7 | MTT | Promising | [4] | |
| Quinoxaline Aryl Ethers | FQ | MDA-MB-231 (Breast) | MTT | < 16 | [5] |
| MQ | MDA-MB-231 (Breast) | MTT | < 16 | [5] | |
| Quinoxaline-Triazole Hybrids | Compound 3 | Ty-82 (Leukemia) | MTT | 2.5 | [6] |
| Compound 3 | THP-1 (Leukemia) | MTT | 1.6 | [6] | |
| 1,3-Diphenylurea-Quinoxaline | Compound 19 | MGC-803 (Gastric) | MTT | 9 | [6] |
| Compound 20 | T-24 (Bladder) | MTT | 8.9 | [6] | |
| 2,3-Disubstituted Quinoxalines | 2,3-Difuranyl derivative (6l) | AsPC-1 (Pancreatic) | MTT | 0.08 | [7] |
| 2,3-Diphenyl derivative (6j) | Multiple | MTT | >10 | [7] | |
| Quinoxalinone Derivatives | Compound 11 | Multiple | MTT | 0.81 - 2.91 | [8] |
| Compound 13 | Multiple | MTT | 0.81 - 2.91 | [8] | |
| Compound 4a | Multiple | MTT | 3.21 - 4.54 | [8] | |
| Compound 5 | Multiple | MTT | 3.21 - 4.54 | [8] | |
| Quinoxaline-Arylfuran Hybrids | QW12 | HeLa (Cervical) | MTT | 10.58 | [9] |
Table 1: Summary of In Vitro Anticancer Activity of Various Quinoxaline Derivatives.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Quinoxalinone Derivative 17b | VEGFR-2 | 2.7 | [10] |
| Quinoxalinone Derivative 23j | VEGFR-2 | 3.7 | [10] |
| Sorafenib (Reference) | VEGFR-2 | 3.12 | [10] |
| Compound 4a | EGFR | 300 | [8] |
| Compound 13 | EGFR | 400 | [8] |
| Compound 11 | EGFR | 600 | [8] |
| Compound 5 | EGFR | 900 | [8] |
Table 2: Comparative Enzymatic Inhibitory Activity of Selected Quinoxaline Derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of quinoxaline derivatives and their subsequent biological evaluation are crucial for the successful development of novel anticancer agents.
Synthesis of Quinoxaline Derivatives
A common and classical method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6][11] More recent and environmentally friendly protocols often utilize green catalysts and microwave assistance.[6][11]
General Protocol for the Synthesis of 2,3-Disubstituted Quinoxalines:
-
To a solution of the appropriate o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or toluene (8 mL), add the desired 1,2-dicarbonyl compound (1 mmol).[11]
-
A catalytic amount of an acid catalyst (e.g., cerium (IV) ammonium nitrate) can be added to facilitate the reaction.[6]
-
The reaction mixture is then stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.[11]
-
The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[11]
Biological Evaluation Protocols
1. MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[11]
-
Materials :
-
Procedure :
-
Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the test quinoxaline compounds in the cell culture medium.
-
Add the prepared compound solutions to the wells and incubate for a period of 48-72 hours.[11]
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[11]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
-
2. Apoptosis Assay (Annexin V/7-AAD)
This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.[5]
-
Materials :
-
Procedure :
-
Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified period.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of RTK and STAT3 signaling pathways by quinoxaline derivatives.
Caption: Experimental workflow for the development of quinoxaline-based anticancer agents.
References
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazolyl-Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a pyrazole moiety into the quinoxaline scaffold can further enhance their antimicrobial potential, leading to the development of novel pyrazolyl-quinoxaline compounds as promising candidates for new antimicrobial agents.[3][4][5]
These application notes provide a comprehensive guide for conducting in vitro antimicrobial susceptibility testing (AST) of pyrazolyl-quinoxaline derivatives. The primary objective of these protocols is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7] The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8][9][10][11][12]
Key Experimental Protocols
Two widely accepted methods for determining the MIC of novel antimicrobial compounds are the broth microdilution method and the agar well diffusion method.
Broth Microdilution Method
This method is used to determine the quantitative MIC value of a compound against a specific microorganism in a liquid growth medium.[6][7][13]
Materials and Reagents:
-
Pyrazolyl-quinoxaline compound(s) of interest
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
0.5 McFarland standard
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the pyrazolyl-quinoxaline compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of sterile broth to the wells in the last column to serve as a sterility control.
-
In the first column, add a specific volume of the compound stock solution to the 100 µL of broth to achieve the highest desired test concentration.
-
-
Serial Dilutions: Perform two-fold serial dilutions of the compound across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process for subsequent columns. Discard 100 µL from the second to last column. The last two columns will typically serve as positive (microorganism without compound) and negative (broth only) controls.
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to all wells except the sterility control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or at a temperature and duration appropriate for fungal growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.[4][5]
Materials and Reagents:
-
Pyrazolyl-quinoxaline compound(s) of interest
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Positive control antibiotic
-
Negative control (vehicle)
-
Sterile cork borer or pipette tip to create wells
-
Sterile swabs
-
Incubator
Procedure:
-
Agar Plate Preparation: Pour molten, sterile agar into Petri dishes and allow them to solidify under sterile conditions.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the pyrazolyl-quinoxaline solution (at a known concentration), the positive control, and the negative control to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolyl-Quinoxaline Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) | Reference |
| PQ-1 | Staphylococcus aureus | Gram-positive | 15.62 | Ciprofloxacin | 0.78 | [4] |
| PQ-1 | Escherichia coli | Gram-negative | 31.25 | Ciprofloxacin | 1.56 | [4] |
| PQ-2 | Staphylococcus aureus | Gram-positive | 7.81 | Norfloxacin | 0.78 | [4] |
| PQ-2 | Escherichia coli | Gram-negative | 15.62 | Norfloxacin | 3.13 | [4] |
| PQ-3 | Candida albicans | N/A (Fungus) | 25 | Nystatin | 25 | [3] |
| PQ-4 | Candida albicans | N/A (Fungus) | 50 | Nystatin | 25 | [3] |
Visualization of Workflows and Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Hypothetical Signaling Pathway: Bacterial Peptidoglycan Synthesis
This diagram illustrates a simplified bacterial cell wall synthesis pathway, a common target for antimicrobial agents.
Caption: Simplified Bacterial Peptidoglycan Synthesis Pathway.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 10. cct.mycpd.co.za [cct.mycpd.co.za]
- 11. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labhub.itg.be [labhub.itg.be]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antiviral Evaluation of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoxaline derivatives and the evaluation of their potential as antiviral agents. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral effects against a range of pathogens.[1][2][3]
Introduction to Quinoxaline Derivatives as Antiviral Agents
Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in drug discovery.[2] Their versatile structure allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities.[2][4] Recent research has highlighted the potential of quinoxaline derivatives as inhibitors of various viral targets, making them promising candidates for the development of novel antiviral therapeutics.[1][5] This has become particularly relevant in the face of recent viral pandemics, such as the COVID-19 outbreak.[1][2]
Synthesis of Quinoxaline Derivatives
The fundamental and most common method for synthesizing the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2][6] This reaction can be performed under various conditions, with newer, more environmentally friendly "green" protocols being developed to improve efficiency and reduce waste.[2][7]
Logical Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a few drops of acetic acid or a recyclable solid acid catalyst)[6][8]
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Ethyl acetate and hexane for TLC
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the substituted o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and ethanol (10 mL).
-
Add the catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-12 hours.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoxaline derivative.[6]
-
Dry the purified product and determine its melting point.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated a broad range of antiviral activities against numerous viruses. The mechanism of action often involves the inhibition of key viral enzymes or proteins essential for replication.
Experimental Workflow for Antiviral Screening
Caption: Workflow for evaluating the antiviral potential of quinoxaline derivatives.
Summary of Antiviral Activity Data
The following table summarizes the antiviral activity of selected quinoxaline derivatives against various viruses.
| Compound/Derivative | Virus | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 35 | Influenza A | Fluorescence Polarization | 6.2 | [9] |
| Compound 44 | Influenza A | Fluorescence Polarization | 3.5 | [9] |
| 1-(4-chloro-8-methyl[1][2][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea 1 | Herpes Simplex Virus | Plaque Reduction | 25% plaque reduction at 20 µg/mL | [2] |
| Pyrrolo[1,2-a]quinoxaline derivative 29 | SARS-CoV-2 | Cell Viability | 9.3 | [10] |
| Quinoxaline derivative 32 | SARS-CoV-2 Mpro | Mpro Inhibition | 301.0 | [10] |
| Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline 11 | Vaccinia Virus | Not Specified | 2 | [11] |
| S-2720 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Potent Inhibitor | [2] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Experimental Protocol: Plaque Reduction Assay
This protocol provides a method for determining the antiviral activity of quinoxaline derivatives against lytic viruses using a plaque reduction assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates
-
Virus stock of known titer
-
Synthesized quinoxaline derivatives at various concentrations
-
Growth medium (e.g., DMEM with 2% FBS)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 6-well plates with host cells and allow them to grow to a confluent monolayer.
-
Prepare serial dilutions of the quinoxaline derivatives in growth medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the quinoxaline derivatives to the respective wells. Include a positive control (known antiviral drug) and a negative control (no compound).
-
Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-3 days).
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Mechanism of Action: Inhibition of Viral Targets
Understanding the mechanism of action is crucial for drug development. Quinoxaline derivatives have been shown to target various viral proteins. For example, certain derivatives inhibit the influenza A non-structural protein 1 (NS1A), which is essential for viral replication by disrupting the interaction between NS1A and double-stranded RNA (dsRNA).[9] Other derivatives act as potent inhibitors of HIV-1 reverse transcriptase.[2][12]
Signaling Pathway: Inhibition of Influenza A NS1A Protein
Caption: Mechanism of action of certain quinoxaline derivatives against Influenza A.
These application notes and protocols provide a foundational framework for researchers interested in the synthesis and antiviral evaluation of quinoxaline derivatives. The provided methodologies can be adapted and optimized for specific viral targets and compound series.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. arabjchem.org [arabjchem.org]
- 9. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a quinoxalinone intermediate, followed by a chlorination step.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a reliable two-step synthetic route. The initial step involves the condensation of o-phenylenediamine with a pyrazole-containing β-ketoester to form the heterocyclic intermediate, 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one. The subsequent step is the chlorination of this intermediate to yield the final product. This method is adaptable for large-scale production.
Data Presentation
The following tables summarize the reactants and their theoretical quantities for the two-step synthesis of this compound, assuming a starting scale of 100 g of o-phenylenediamine.
Table 1: Reactants for the Synthesis of 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one (Intermediate)
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| o-Phenylenediamine | 108.14 | 1.0 | 100 g |
| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetate | 210.21 | 1.05 | 203.7 g |
| Acetic Acid | 60.05 | - | 1 L |
Table 2: Reactants for the Chlorination to this compound (Final Product)
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one | 240.26 | 1.0 | (Theoretical Yield from Step 1) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 | (Calculated based on intermediate) |
| Pyridine | 79.10 | 1.0 | (Calculated based on intermediate) |
Experimental Protocols
Step 1: Synthesis of 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one (Intermediate)
This procedure details the condensation reaction to form the quinoxalinone intermediate.
Materials and Equipment:
-
100 g o-Phenylenediamine
-
203.7 g Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetate
-
1 L Acetic Acid
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Heating mantle
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
To a 5 L three-necked round-bottom flask, add o-phenylenediamine (100 g) and acetic acid (1 L).
-
Stir the mixture at room temperature until the o-phenylenediamine is fully dissolved.
-
Slowly add ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetate (203.7 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 4 L of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove any residual acetic acid.
-
Dry the collected solid in a vacuum oven at 60-70°C to a constant weight to yield 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the chlorination of the quinoxalinone intermediate. This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
Materials and Equipment:
-
3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one (from Step 1)
-
Phosphorus Oxychloride (POCl₃)
-
Pyridine
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride guard tube, and an addition funnel.
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
In a 5 L three-necked round-bottom flask, place the dried 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one from the previous step.
-
Carefully add phosphorus oxychloride (5 molar equivalents) to the flask under a nitrogen atmosphere.
-
Slowly add pyridine (1 molar equivalent) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 105°C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Generalized Signaling Pathway for Quinoxaline Derivatives
While the specific biological targets of this compound are not extensively documented, quinoxaline derivatives are known to interact with various cellular components.[1] This diagram illustrates a generalized potential mechanism of action.
Caption: Potential cellular targets of quinoxaline derivatives.
References
Application Notes and Protocols for the Purification of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of substituted quinoxalines, a critical step in the synthesis of numerous biologically active compounds.[1][2][3][4] The methods outlined below are designed to ensure high purity of the final compounds, which is essential for accurate biological evaluation and drug development.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a crucial step to isolate the desired substituted quinoxaline in a highly pure form. The choice of purification method depends on the physicochemical properties of the target compound, the nature of the impurities, and the required scale of purification. This guide details the most common and effective techniques: recrystallization, column chromatography, and preparative thin-layer chromatography (TLC).
Purification Methods
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a specific solvent or solvent system.[5] It is particularly effective for removing small amounts of impurities from a relatively pure compound.
Application Note: This method is ideal for crystalline solids and is often the first choice for purification due to its simplicity and cost-effectiveness. The key to a successful recrystallization is the selection of an appropriate solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for the recrystallization of substituted quinoxalines include ethanol, methanol, and dichloromethane.[5][6]
Experimental Protocol: Recrystallization of a Substituted Quinoxaline
-
Solvent Selection: In a small test tube, add a small amount of the crude substituted quinoxaline. Add a few drops of a chosen solvent (e.g., ethanol) and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve the compound.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil the solution for a few minutes.[5]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Workflow for Recrystallization
Caption: General workflow for the purification of substituted quinoxalines by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. It is highly effective for separating complex mixtures and isolating multiple components.
Application Note: This is the most common purification method for newly synthesized substituted quinoxalines, especially when dealing with non-crystalline products or complex mixtures.[6][7] Silica gel is the most frequently used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[5][8][9] The polarity of the mobile phase is optimized using thin-layer chromatography (TLC) to achieve good separation. For some acid-sensitive quinoxalines, the silica gel can be deactivated with triethylamine.[5]
Experimental Protocol: Flash Column Chromatography of a Substituted Quinoxaline
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[5] A common starting solvent system is a mixture of petroleum ether and ethyl acetate.[5][8][9]
-
Column Packing: Select an appropriately sized chromatography column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[5]
-
Elution: Begin elution with the chosen mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified substituted quinoxaline.
Workflow for Column Chromatography
Caption: General workflow for the purification of substituted quinoxalines by column chromatography.
Preparative Thin-Layer Chromatography (Prep TLC)
Preparative TLC is a useful technique for the purification of small quantities of material (typically <100 mg).[10][11] It is particularly advantageous for separating compounds with very similar Rf values that are difficult to resolve by column chromatography.[11]
Application Note: Prep TLC is an excellent method for the rapid separation of small-scale reaction products or for isolating minor components from a mixture.[10][12] The technique uses thicker silica gel plates than analytical TLC to accommodate a larger amount of sample.
Experimental Protocol: Preparative TLC of a Substituted Quinoxaline
-
Plate Preparation: Use a pre-coated preparative TLC plate with a thick layer of silica gel. Gently mark an origin line with a pencil.
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube or syringe, carefully apply the sample as a thin, uniform band along the origin line.
-
Development: Place the plate in a developing chamber containing the appropriate solvent system (determined by analytical TLC). Allow the solvent front to move up the plate until it is near the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under UV light.
-
Scraping: Carefully outline the band corresponding to the desired product with a pencil. Scrape the silica gel from this band onto a piece of clean paper or into a flask.
-
Extraction: Extract the compound from the silica gel by washing it with a polar solvent (e.g., ethyl acetate, methanol) and filtering the mixture.
-
Isolation: Evaporate the solvent from the filtrate to obtain the pure substituted quinoxaline.
Workflow for Preparative TLC
Caption: General workflow for the purification of substituted quinoxalines by preparative TLC.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the purification of substituted quinoxalines as reported in the literature. It is important to note that yields and purity are highly dependent on the specific compound and the reaction conditions.
Table 1: Recrystallization Data for Substituted Quinoxalines
| Compound Class | Recrystallization Solvent | Yield (%) | Reference |
| 6-chloro-7-fluoro quinoxalines | Dichloromethane | 90 | [6][7] |
| General quinoxaline derivatives | Hot ethanol | Not specified | [6] |
| Thiazole-substituted quinoxalines | Hot methanol | 75-80 | [6] |
Table 2: Column Chromatography Data for Substituted Quinoxalines
| Compound Class | Stationary Phase | Mobile Phase | Yield (%) | Reference |
| General quinoxaline derivatives | Silica gel | Petroleum ether / Ethyl acetate (15:1) | Not specified | [8] |
| Pyrrolo[1,2-a]quinoxalines | Silica gel | Petroleum ether / Ethyl acetate (20:1) | 73 | [9] |
| 9-chloropyrrolo[1,2-a]quinoxaline | Silica gel | Petroleum ether / Ethyl acetate (15:1) | 65 | [9] |
| 7-chloropyrrolo[1,2-a]quinoxaline | Silica gel | Petroleum ether / Ethyl acetate (20:1) | 63 | [9] |
| 7-methylindolo[1,2-a]quinoxaline | Silica gel | Petroleum ether / Ethyl acetate (15:1) | 35 | [9] |
Troubleshooting Common Purification Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Reference |
| Recrystallization: Oiling out instead of crystallization | Compound is insoluble in the hot solvent; cooling is too rapid. | Add more solvent; ensure the solution is fully dissolved before cooling; allow for slow cooling. | |
| Column Chromatography: Poor separation | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC; reduce the amount of sample loaded onto the column. | [5] |
| Column Chromatography: Compound streaking on TLC | Compound is too polar for the solvent system; compound is acidic or basic. | Increase the polarity of the mobile phase; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. | [5] |
| Column Chromatography: Compound is unstable on silica gel | The acidic nature of silica gel is degrading the compound. | Deactivate the silica gel with triethylamine (1-3%) or use a different stationary phase like alumina or reverse-phase C18 silica. | [5] |
| General: Colored impurities remain after purification | Highly colored, non-polar impurities. | Treat the solution with activated charcoal before the final purification step. | [5] |
By following these detailed protocols and application notes, researchers can effectively purify substituted quinoxalines, ensuring the high quality of their compounds for subsequent biological and pharmaceutical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How To [chem.rochester.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the Quinoxaline Core: A Gateway to Novel Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This document provides detailed application notes on the functionalization of the quinoxaline core for the discovery of novel therapeutic agents, complete with experimental protocols and visual guides to relevant biological pathways and synthetic workflows.
Application Notes
The strategic functionalization of the quinoxaline ring system is a key approach in the development of new drugs with enhanced potency and selectivity. The versatility of the quinoxaline core allows for modifications at various positions, leading to a diverse chemical space for drug discovery.
Synthetic Strategies for Quinoxaline Functionalization
A variety of synthetic methods have been developed to access functionalized quinoxaline derivatives. These can be broadly categorized as follows:
-
Classical Condensation Reactions: The most traditional and widely employed method involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[1][6] This approach is straightforward and generally results in good yields of the desired quinoxaline products.[1]
-
Direct C-H Functionalization: As a more modern and atom-economical approach, direct C-H functionalization enables the introduction of various substituents onto the quinoxaline core without the need for pre-functionalized starting materials.[3][7][8] This strategy has been successfully used for alkylation, amination, and vinylation of the quinoxaline scaffold.[3][8]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of aryl- or heteroaryl-substituted quinoxalines. These reactions offer a high degree of control over the substitution pattern.
-
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex quinoxaline derivatives in a single step from three or more starting materials.[7][9] This approach is highly efficient and allows for the rapid generation of compound libraries for high-throughput screening.[7]
Biological Significance and Therapeutic Applications
Functionalized quinoxalines have been identified as potent inhibitors of various biological targets, leading to their investigation in a wide range of therapeutic areas.
-
Anticancer Activity: Quinoxaline derivatives have shown significant cytotoxic activity against numerous cancer cell lines.[5] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10] For instance, some derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway.[1]
-
Antimicrobial and Antiviral Activity: The quinoxaline scaffold is present in several antimicrobial and antiviral agents.[11][12] Quinoxaline 1,4-di-N-oxides, in particular, have demonstrated potent antibacterial and antiprotozoal activities. Some derivatives have also shown promising activity against viruses like HIV.[12]
-
Anti-inflammatory Activity: Certain quinoxaline derivatives exhibit anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.[2][13]
Quantitative Data Summary
The following tables summarize key quantitative data for selected functionalized quinoxaline derivatives, including reaction yields and biological activity.
Table 1: Synthesis Yields of Functionalized Quinoxalines
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Condensation | o-phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | 92 | [6] |
| C-H Vinylation | 1-methylquinoxalin-2(1H)-one, Styrene | 3-((E)-styryl)-1-methylquinoxalin-2(1H)-one | 41 | [8] |
| Multicomponent Reaction | Quinoxalin-6-amine, Phenylglyoxal hydrate, 4-hydroxyquinolin-2(1H)-one | 3-(8-phenyl-7H-pyrrolo[3,2-f]quinoxalin-9-yl)-4-hydroxyquinolin-2(1H)-one | 85 | [9] |
Table 2: Anticancer Activity of Quinoxaline Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [5] |
| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [5] |
| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [5] |
| Pyrrolo[1,2-a] quinoxaline derivative | HCT 116 (Colon) | 2.5 | [5] |
Table 3: Antiprotozoal Activity of Quinoxaline 1,4-di-N-Oxides (IC50 Values)
| Compound/Derivative | Protozoan | IC50 (µM) | Reference |
| 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide | Plasmodium falciparum | 0.63 | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key synthetic methodologies used to functionalize the quinoxaline core.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline via Condensation
This protocol describes the synthesis of 2,3-diphenylquinoxaline from the condensation of o-phenylenediamine and benzil.[1]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Iodine-Catalyzed Synthesis of Quinoxalines from α-Hydroxy Ketones
This protocol details a green chemistry approach for the synthesis of quinoxaline derivatives using iodine as a catalyst.[1]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C for the required time (monitor by TLC).
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Metal-Free Direct C-H Vinylation of Quinoxalin-2(1H)-one
This protocol describes a metal-free method for the C3-vinylation of quinoxalin-2(1H)-ones.[8]
Materials:
-
Quinoxalin-2(1H)-one (0.25 mmol)
-
Alkene (e.g., Styrene) (0.75 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1 mmol)
-
Base (e.g., K₂CO₃) (0.75 mmol)
-
Solvent (e.g., Dichloroethane)
Procedure:
-
To a reaction vessel, add quinoxalin-2(1H)-one, the alkene, ammonium persulfate, and the base.
-
Add the solvent and stir the mixture at 80°C for 10 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 3-vinylated quinoxalin-2(1H)-one.
Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinoxaline derivatives and a general workflow for their synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. bioengineer.org [bioengineer.org]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloroquinoxaline and 3,5-dimethylpyrazole. This reaction typically requires a base to deprotonate the pyrazole, making it a more potent nucleophile.
Q2: What are the most critical parameters to control for a high-yield reaction? A2: The critical parameters to optimize are:
-
Stoichiometry: The molar ratio of 3,5-dimethylpyrazole to 2,3-dichloroquinoxaline is crucial to control mono- versus di-substitution.
-
Base Selection: The choice and amount of base (e.g., K₂CO₃, NaH, TEA) affect the deprotonation of the pyrazole and the overall reaction rate.
-
Reaction Temperature: Temperature control is vital. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of the undesired di-substituted byproduct and other impurities.[1]
-
Solvent: The solvent polarity and boiling point can significantly influence reactant solubility and reaction kinetics.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically effective.
Q3: What are the potential side products I should be aware of? A3: The main potential side product is the di-substituted species, 2,3-bis(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. This forms when a second molecule of 3,5-dimethylpyrazole displaces the remaining chlorine atom. Unreacted starting materials may also be present in the crude product.
Q4: How can I monitor the reaction's progress? A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. A suitable mobile phase would typically be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Verify the purity of 2,3-dichloroquinoxaline and 3,5-dimethylpyrazole using NMR, GC-MS, or melting point analysis. Impurities can inhibit the reaction.[2] |
| Insufficient Base | Ensure the base is anhydrous and added in a sufficient molar equivalent (typically 1.1-1.5 eq.) to fully deprotonate the pyrazole. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Perform small-scale trials at different temperatures (e.g., RT, 60 °C, 80 °C, 100 °C) to find the optimum.[2] |
| Presence of Moisture | Use anhydrous solvents and flame-dried glassware, especially if using a moisture-sensitive base like NaH. Water can quench the base and interfere with the reaction.[1] |
Issue 2: High Levels of Di-substituted Byproduct
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a slight excess of 2,3-dichloroquinoxaline (e.g., 1.1-1.2 equivalents) or ensure no more than 1.0 equivalent of 3,5-dimethylpyrazole is used. |
| Reaction Temperature is Too High | Lower the reaction temperature. The second substitution reaction often has a higher activation energy, so reducing the temperature can favor mono-substitution. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop it as soon as the 2,3-dichloroquinoxaline is consumed to prevent further reaction to the di-substituted product. |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Work-up | During aqueous work-up, ensure the pH is neutral before extraction. Check the polarity of your extraction solvent to ensure the product has high solubility in it.[1] |
| Co-elution during Chromatography | Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. If separation is poor, consider using a different stationary phase or an alternative purification method. |
| Ineffective Recrystallization | Test various solvent systems (e.g., ethanol, isopropanol, or mixtures with water or hexane) to find one that provides good solubility at high temperatures and low solubility at room temperature for efficient crystal formation.[3] |
Reaction Optimization Data
The following table presents illustrative data on how reaction parameters can influence the yield and selectivity of the synthesis. Researchers should perform similar optimization studies for their specific setup.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-substituted (%) | Yield of Di-substituted (%) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | 45 | <5 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 85 | 10 |
| 3 | NaH (1.1) | THF | 65 | 4 | 90 | 8 |
| 4 | TEA (2.0) | Acetonitrile | 80 | 12 | 70 | 15 |
| 5 | K₂CO₃ (1.5) | DMSO | 100 | 4 | 75 | 20 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from the general synthesis of pyrazoles from 1,3-dicarbonyl compounds.[4]
-
Materials: Acetylacetone (1.0 eq), Hydrazine monohydrate (1.0 eq), Ethanol.
-
Procedure:
-
To a round-bottom flask, add acetylacetone and ethanol.
-
Cool the flask in an ice bath and add hydrazine monohydrate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Protocol 2: Synthesis of this compound
-
Materials: 2,3-Dichloroquinoxaline (1.0 eq), 3,5-Dimethylpyrazole (0.95 eq), Potassium Carbonate (K₂CO₃, 1.5 eq, finely ground and dried), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-dichloroquinoxaline, 3,5-dimethylpyrazole, and potassium carbonate.
-
Add anhydrous DMF via syringe and stir the mixture.
-
Heat the reaction to 80 °C.
-
Monitor the progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water, which should cause the crude product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from ethanol.
-
Visualized Workflows and Pathways
Caption: General synthetic workflow for the target compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Reaction pathways showing desired product and potential byproduct.
References
Technical Support Center: Purification of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low or No Yield After Purification
| Possible Cause | Solution |
| Product Loss During Extraction and Work-up | Ensure the pH of the aqueous layer is neutral to slightly basic to prevent the protonation of the pyrazole or quinoxaline nitrogens, which could increase aqueous solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Product Instability on Silica Gel | The pyrazole and quinoxaline nitrogens can interact with the acidic surface of standard silica gel, leading to poor recovery or degradation.[1] Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-1%).[1] Alternatively, consider using a different stationary phase, such as neutral alumina.[2] |
| Inefficient Elution from Chromatography Column | The chosen eluent system may be too non-polar. Gradually increase the polarity of the eluent (gradient elution). A common starting point for quinoxaline derivatives is a mixture of hexanes and ethyl acetate.[2] |
| Product Precipitation on the Column | The compound may have limited solubility in the eluent, causing it to precipitate on the column. After the initial elution, flush the column with a stronger, more polar solvent to check for any retained product.[2] |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Solution |
| Co-elution with Impurities During Chromatography | Optimize the eluent system for better separation. Use thin-layer chromatography (TLC) to screen various solvent mixtures. An ideal Rf value for the product is typically between 0.2 and 0.4.[1] If baseline separation is not achieved, consider using a different stationary phase or reverse-phase chromatography. |
| Ineffective Recrystallization | The chosen solvent may not effectively discriminate between the product and the impurity. Experiment with different solvent systems, including solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[3][4] Perform a second recrystallization using a different solvent system. |
| Presence of Starting Materials or Side-Products | Potential impurities include unreacted 2,3-dichloroquinoxaline or 3,5-dimethylpyrazole. Another common impurity is the hydrolyzed product, 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one, formed by the reaction of the chloro group with water.[2] Ensure the reaction goes to completion and that the work-up is performed under anhydrous conditions where possible. |
Issue 3: Product Degradation During Purification
| Possible Cause | Solution | | Hydrolysis of the Chloro Group | The C-Cl bond is susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding quinoxalin-2-ol.[2] Maintain neutral pH during work-up and purification. Store the purified compound in a cool, dark, and dry place under an inert atmosphere.[2] | | Decomposition on Silica Gel | Minimize the time the compound is in contact with the silica gel by using a faster flow rate during column chromatography.[2] If degradation is significant, opt for alternative purification methods like recrystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities may include unreacted starting materials such as 2,3-dichloroquinoxaline and 3,5-dimethylpyrazole. A significant byproduct can be 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one, which is formed by the hydrolysis of the chloro group on your target molecule.[2] This hydrolysis can occur in the presence of moisture during the reaction, work-up, or purification.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the eluent.[2] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.3.[2]
Q3: My purified this compound appears to be unstable and changes color over time. How can I improve its stability?
A3: The instability is likely due to hydrolysis of the chloro group and potential light sensitivity.[2] To ensure stability, store the purified compound in a tightly sealed container, in a cool, dark, and dry environment, preferably under an inert atmosphere like argon or nitrogen.[2]
Q4: Can I use recrystallization as the primary purification method?
A4: Yes, recrystallization can be a very effective purification method, especially for removing less soluble or more soluble impurities. The choice of solvent is crucial. You may need to screen several solvents or solvent mixtures to find the optimal conditions. Common solvents for recrystallizing quinoxaline derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[3][4]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be around 0.2-0.3 for good separation.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[1]
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexanes are good starting points.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the pyrazole nitrogen of 3,5-dimethylpyrazole acts as a nucleophile, attacking the electron-deficient carbon atom of 2,3-dichloroquinoxaline and displacing one of the chlorine atoms. Quinoxaline derivatives are suitable substrates for SNAr reactions due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which activates the chloro-substituted carbons for nucleophilic attack.[1]
Q2: My reaction is sluggish and the yield of the desired product is low. What are the potential causes?
A2: Several factors can contribute to a slow reaction and low yield:
-
Insufficient base: The reaction often requires a base to deprotonate the 3,5-dimethylpyrazole, increasing its nucleophilicity. Ensure the base is strong enough and used in the correct stoichiometric amount.
-
Low reaction temperature: Like many SNAr reactions, this synthesis may require heating to proceed at a reasonable rate.
-
Poor solvent choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF or DMSO are often effective.
-
Moisture in the reaction: Water can react with the starting material and intermediates, leading to side products. Ensure all reagents and glassware are dry.
Q3: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
A3: The formation of 2,3-bis(3,5-dimethyl-pyrazol-1-yl)quinoxaline is a common side reaction. To favor the mono-substituted product:
-
Control stoichiometry: Use a 1:1 molar ratio or a slight excess of 2,3-dichloroquinoxaline relative to 3,5-dimethylpyrazole.
-
Lower reaction temperature: Higher temperatures can favor the formation of the di-substituted product.
-
Shorter reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is the major component.
Q4: My final product is contaminated with a compound that has a hydroxyl group instead of a chlorine atom. What is this impurity and how can I avoid it?
A4: This impurity is likely 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one. It forms from the hydrolysis of the chloro group in either the starting material (2,3-dichloroquinoxaline) or the product. To prevent its formation, ensure that the reaction is carried out under anhydrous conditions, using dry solvents and reagents, and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (2,3-dichloroquinoxaline) | Inadequate reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. |
| Insufficient activation of the nucleophile. | Ensure an appropriate base (e.g., K₂CO₃, NaH) is used in a suitable solvent (e.g., DMF, DMSO) to deprotonate the pyrazole. | |
| Poor quality of reagents. | Verify the purity of starting materials. 3,5-dimethylpyrazole can be hygroscopic. | |
| Formation of significant amounts of 2,3-bis(3,5-dimethyl-pyrazol-1-yl)quinoxaline | Molar ratio of reactants. | Use a 1:1 or slight excess of 2,3-dichloroquinoxaline. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time by monitoring the reaction progress. | |
| Presence of 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one in the product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Difficult purification of the final product | Multiple side products present. | Optimize reaction conditions to minimize side product formation. Employ column chromatography with a suitable solvent gradient for purification. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar quinoxaline derivatives.
Materials:
-
2,3-Dichloroquinoxaline
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,3-dichloroquinoxaline (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Data Presentation
| Entry | Equivalents of 3,5-Dimethylpyrazole | Temperature (°C) | Time (h) | Yield of Main Product (%) | Yield of Di-substituted Product (%) |
| 1 | 1.0 | 80 | 6 | 75 | 15 |
| 2 | 1.2 | 80 | 6 | 65 | 25 |
| 3 | 1.0 | 100 | 4 | 60 | 30 |
| 4 | 0.9 | 80 | 8 | 80 | 10 |
Note: The data in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Main reaction and potential side product formation pathways.
Caption: A troubleshooting workflow for the synthesis.
References
stability of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline under acidic conditions
Technical Support Center: 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the . The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic aqueous solutions?
Based on the chemistry of related 2-chloroquinoxaline derivatives, the compound is expected to be susceptible to hydrolysis under acidic conditions.[1] The rate of this degradation is likely to increase with higher acid concentrations and elevated temperatures.[1] While the pyrazole ring itself is generally robust, strong acids can protonate the nitrogen atoms, which may influence the overall electronic properties and reactivity of the molecule.[2][3]
Q2: What is the primary degradation pathway for this compound under acidic conditions?
The most probable degradation pathway is the acid-catalyzed hydrolysis of the C2-chloro substituent on the quinoxaline ring. This nucleophilic substitution reaction would replace the chlorine atom with a hydroxyl group, yielding 3-(3,5-dimethyl-pyrazol-1-yl)quinoxalin-2(1H)-one as the primary degradation product.[1]
Q3: Are other degradation pathways possible?
While hydrolysis of the chloro group is the most anticipated pathway, forcing conditions such as high heat in strongly acidic media could potentially lead to other, minor degradation products.[1] The pyrazole ring is generally stable, but extreme conditions could theoretically affect its structure.[2] Comprehensive forced degradation studies are recommended to identify all potential degradants.
Q4: How can I monitor the stability and degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This method should be validated to ensure it can separate the parent compound, this compound, from its primary degradant (the 2-hydroxy analog) and any other potential impurities or minor degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid and Unexpected Degradation in Acidic Solution | The compound is inherently susceptible to acid hydrolysis. The rate is accelerated by temperature and acid strength.[1] | • Lower the temperature of the solution. • Use the lowest feasible acid concentration for your experiment. • Prepare acidic solutions of the compound fresh and use them immediately. • Consider using a buffered solution if the experimental parameters allow. |
| Inconsistent or Irreproducible Stability Results | Variability in experimental conditions (temperature, pH, concentration), or issues with the analytical method. | • Ensure precise and consistent control of temperature and pH across all samples.[1] • Verify the purity of the starting material before initiating stability studies. • Check the performance of the HPLC system (e.g., column health, mobile phase preparation, detector stability). • Ensure complete solubilization of the compound in the test medium. |
| Appearance of Multiple Unknown Peaks in HPLC | Formation of minor degradation products or interaction with excipients/other components in the formulation. | • Conduct a forced degradation study to systematically identify degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic).[1] • Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
Data Presentation
Table 1: Example Forced Degradation Data for a 2-Chloroquinoxaline Analog
| Stress Condition | Time (hours) | Temperature | % Degradation (Example) | Major Degradant |
|---|---|---|---|---|
| 0.1 M HCl | 8 | 60°C | 15.2% | 2-Hydroxy-3-(2-pyridinyl)quinoxaline[1] |
| 0.1 M HCl | 24 | 25°C | Low | Not specified[1] |
| 0.1 M NaOH | 8 | 60°C | Not specified | 2-Hydroxy-3-(2-pyridinyl)quinoxaline[1] |
| H₂O₂ (3%) | 24 | 25°C | Not specified | Not specified |
| Thermal (Solid) | 48 | 80°C | Not specified | Not specified |
| Photolytic (Solid, ICH Q1B) | - | 25°C | Not specified | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To investigate the degradation pathway of this compound under acidic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.
-
Acid Stress:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container (e.g., a sealed vial).
-
Incubate the solution at a controlled temperature, for example, 60°C.[1]
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to prevent further degradation during the analytical process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
Objective: To separate and quantify the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's UV maxima).[1]
-
Injection Volume: 10 µL.[1]
Visualizations
Caption: Predicted primary degradation pathway via acid-catalyzed hydrolysis.
Caption: A logical workflow for troubleshooting unexpected compound instability.
References
Technical Support Center: Synthesis of Chloro-quinoxalines
Welcome to the technical support center for the synthesis of chloro-quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chloro-quinoxalines, and which is recommended?
A1: The most prevalent and established method for synthesizing chloro-quinoxalines is through the chlorination of a quinoxalinone precursor. This is typically achieved using a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[1] The reaction generally involves refluxing the quinoxalinone substrate in an excess of POCl₃.[1] While other methods exist, the POCl₃ route is widely used due to its effectiveness. However, careful control of reaction conditions is essential to achieve high yields and minimize byproducts.[1][2]
Q2: My reaction to chlorinate a quinoxalinone with POCl₃ results in a low yield or fails completely. What are the common causes?
A2: Low yields in POCl₃ chlorinations are a frequent issue. Several factors can contribute to this:
-
Incomplete Reaction: The reaction may require prolonged heating or higher temperatures to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Hydrolysis during Work-up: Chloro-quinoxalines can be highly sensitive to hydrolysis, especially in acidic or basic aqueous conditions.[3][4] During the quenching step, where excess POCl₃ is neutralized (often with ice water), the product can revert to the starting quinoxalinone.[4]
-
Substrate Reactivity: The electronic nature of substituents on the quinoxalinone ring can significantly influence reactivity. Electron-withdrawing groups may require harsher conditions.
-
Purity of Starting Material: Impurities in the quinoxalinone starting material can interfere with the reaction.
Q3: I'm observing significant byproduct formation in my reaction. What are these impurities and how can I prevent them?
A3: Byproduct formation is a primary pitfall. Common impurities include:
-
Unreacted Starting Material: This is often due to incomplete reaction or hydrolysis during work-up, as discussed in Q2.[4]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially if the reaction is run in the presence of air for extended periods at high temperatures.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Phosphorylated Intermediates: The reaction of quinazolones (a related class of compounds) with POCl₃ proceeds through phosphorylated intermediates.[6] If the reaction is not heated sufficiently or for long enough, these intermediates may not fully convert to the final chloro-product. The complete conversion of these intermediates typically requires heating to 70-90 °C.
Q4: How can I effectively purify my crude chloro-quinoxaline product?
A4: Purification can be challenging due to the product's potential instability.
-
Column Chromatography: Standard silica gel can be too acidic for some sensitive chloro-quinoxalines, leading to decomposition on the column.[7] To avoid this, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[7]
-
Recrystallization: This is often the preferred method for purification. Common solvents include ethanol or ethanol/water mixtures.[8][7] It is advisable to test various solvents on a small scale to find the optimal conditions. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to induce crystallization.[7]
-
Extraction and Work-up: Significant product loss can occur during aqueous work-ups. Ensure the pH is controlled to prevent the product from remaining in the aqueous phase, and perform multiple extractions with a suitable organic solvent to maximize recovery.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of chloro-quinoxalines.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. Increase the reflux time or temperature if the starting material is still present. For POCl₃ chlorinations, heating to 70-90°C is often required for the final conversion step. |
| Hydrolysis During Work-up | Quench the reaction mixture carefully by pouring it slowly onto crushed ice with vigorous stirring.[8] Neutralize acidic solutions with a mild base like sodium bicarbonate solution instead of strong bases.[8] Minimize contact time with water. Some protocols suggest proceeding to the next step without a full aqueous work-up if possible.[4] |
| Poor Reagent Quality | Ensure the quinoxalinone starting material is pure. Use freshly opened or properly stored POCl₃, as it can degrade with exposure to moisture. |
| Formation of Stable Intermediates | The reaction with POCl₃ proceeds via phosphorylated intermediates.[6] Ensure sufficient heating (70-90 °C) is applied after the initial formation of these intermediates to drive the reaction to the final chloro-product. |
Problem 2: Product Decomposes During Purification
| Potential Cause | Recommended Solution |
| Instability on Silica Gel | Avoid standard silica gel chromatography if possible. If necessary, use deactivated silica gel (e.g., pre-treated with triethylamine) or switch to a different stationary phase like alumina.[7] |
| Harsh Recrystallization Conditions | Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product.[7] |
| Residual Acidity | Ensure all acidic reagents (like excess POCl₃ and HCl formed during work-up) are thoroughly removed or neutralized before attempting purification or storage. Washing the organic extracts with a saturated sodium bicarbonate solution can help.[8] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of chloro-quinoxalines from quinoxalinone precursors. Yields are highly substrate-dependent.
| Precursor | Chlorinating Agent | Reaction Conditions | Typical Yield | Reference |
| Quinoxalin-2-one | POCl₃ | Reflux, 1.5 hours | Not specified, product used directly | [9] |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux (100 °C), 3 hours | Not specified, protocol described | |
| 6-chloro-1H-quinoxalin-2-one | POCl₃ | Reflux | Not specified, general method | [2] |
| 2-(2-pyridinyl)quinoxalin-3(4H)-one | POCl₃ (5-10 eq) | Reflux | Not specified, protocol described |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Pyridinyl)quinoxalin-3(4H)-one (Precursor)
This protocol outlines the condensation reaction to form the quinoxalinone core.
Methodology:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (100 mL).
-
Stir the mixture until all the solid has dissolved.
-
Dropwise, add a solution of 2-pyridylglyoxal hydrate (1.0 eq) in ethanol (50 mL) to the flask over 15 minutes at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress via TLC (Mobile phase: ethyl acetate/hexane 1:1).[8]
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum. It can often be used in the next step without further purification.[8]
Protocol 2: Chlorination of 2-(2-Pyridinyl)quinoxalin-3(4H)-one using POCl₃
This protocol details the conversion of the quinoxalinone to the target chloro-quinoxaline. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Methodology:
-
Place the dried 2-(2-pyridinyl)quinoxalin-3(4H)-one (1.0 eq) from the previous step into a 100 mL round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.[8]
-
Attach a reflux condenser and gently heat the mixture to reflux. Maintain reflux until TLC indicates the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up (Quenching): In a large beaker, place a substantial amount of crushed ice (approx. 200 g). Slowly and very carefully, pour the cooled reaction mixture onto the crushed ice with constant, vigorous stirring. This step is highly exothermic.[8]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product should precipitate as a solid.[8]
-
Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and dry it under vacuum.[8]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-Chloro-3-(2-pyridinyl)quinoxaline.[8]
Visual Guides
Caption: Synthetic workflow for Chloro-quinoxaline.
Caption: A logical workflow for troubleshooting synthesis.
Caption: Key steps and pitfalls in POCl₃ chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Pyrazole-Quinoxaline Coupling Reactions
Here is a technical support center for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrazole-substituted quinoxalines. The primary focus is on transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing these valuable heterocyclic motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling a pyrazole to a quinoxaline ring?
The most common and effective methods are transition-metal-catalyzed cross-coupling reactions. The specific strategy depends on the available starting materials (i.e., which ring bears a halide and which acts as the nucleophile or organometallic reagent). The main approaches include:
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed reaction for forming C–N bonds between an amine (e.g., an unsubstituted NH on the pyrazole) and an aryl halide (e.g., a halo-quinoxaline).[1] This method has become a staple for synthesizing N-arylpyrazoles due to its broad functional group tolerance and the development of highly active catalyst systems.[1][2]
-
Suzuki-Miyaura Coupling: This reaction forms a C–C bond between a pyrazole-boronic acid (or ester) and a halo-quinoxaline (or vice-versa). It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents and generally mild reaction conditions.[3][4]
-
Direct C–H Functionalization: This modern approach involves activating a C–H bond on one of the heterocycles and coupling it directly with a functionalized partner.[5] This strategy is highly atom-economical as it avoids the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners.[5][6]
Q2: How do I select the appropriate catalyst, ligand, and base for my reaction?
The choice of catalyst system is critical and often substrate-dependent. Here are some general guidelines:
-
Catalyst: Palladium complexes are the most common catalysts for both Buchwald-Hartwig and Suzuki couplings.[7][8] Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common palladium precursors.[4][9] For challenging couplings, specialized pre-catalysts developed by groups like Buchwald's can be highly effective.[10] Copper catalysts (e.g., CuI) are also used, particularly for C-N couplings with alkylamines.[11]
-
Ligand: The ligand stabilizes the metal center and facilitates the catalytic cycle. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands like tBuDavePhos are effective.[2][9] For Suzuki couplings, ligands such as PCy₃ (tricyclohexylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) are often used with Pd(OAc)₂ and Pd₂(dba)₃, respectively.[4] The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, providing more reliable results.[1]
-
Base: The base plays a crucial role in both activating the nucleophile (in Buchwald-Hartwig) or the organoboron species (in Suzuki) and facilitating the reductive elimination step.[4] Common choices include strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or Cs₂CO₃ may be necessary.[12][13]
Q3: What are the recommended solvents and temperatures?
-
Solvents: Anhydrous, polar aprotic solvents are typically used. Toluene, dioxane, and THF are common choices for both Suzuki and Buchwald-Hartwig reactions.[12][13] DMF can also be used, especially to improve the solubility of polar substrates.[12]
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-120 °C.[9][14] Microwave heating can be employed to accelerate the reaction.[9] Suzuki couplings can sometimes be performed at room temperature with highly active catalyst systems, but heating is often required for less reactive substrates.[4]
Troubleshooting Guide
Problem: Low or no product yield.
This is the most common issue and can have multiple root causes. A systematic approach is needed to diagnose the problem.
Workflow for Troubleshooting Low Yield
Q: My reaction is not proceeding. What should I check first?
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[13]
-
Reagent Quality: Verify the quality of your reagents. The palladium catalyst, ligand, and base should be fresh and properly stored. Boronic acids can degrade over time.[10]
-
Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent like DMF or using a co-solvent system.[12]
Q: I'm observing significant side products like dehalogenation or protodeborylation. How can I prevent this?
-
Dehalogenation (replacement of the halide with hydrogen) is a common side reaction. It can be caused by moisture or an insufficiently active catalyst system. Trying a different, more active ligand or ensuring strictly anhydrous conditions can help.
-
Protodeborylation (replacement of the boronic acid group with hydrogen) is a major side reaction in Suzuki couplings.[3] It is often promoted by excess base or water. Using a weaker base (e.g., KF instead of K₂CO₃) or minimizing water content can mitigate this issue.[12]
-
β-Hydride Elimination: This can be an issue in Buchwald-Hartwig reactions when using amines with β-hydrogens, leading to low yields.[15] The choice of ligand is critical to prevent this; sterically hindered ligands often favor the desired reductive elimination over β-hydride elimination.[2][15]
Q: My starting materials are poorly soluble. What can I do?
-
Change Solvent: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP.[12]
-
Increase Temperature: Higher temperatures can improve solubility.
-
Use a Co-solvent: Adding a small amount of a co-solvent can sometimes dramatically improve solubility. For Suzuki reactions, a mixture of toluene/ethanol/water is sometimes effective.[13]
-
Modify Substrate: If possible, modify the substrates with solubilizing groups (e.g., long alkyl chains) to improve their behavior in common organic solvents.[12]
Data & Protocols
Table 1: Optimization of Buchwald-Hartwig Coupling Conditions
This table summarizes the effect of different reaction parameters on the coupling of 4-bromo-1H-1-tritylpyrazole with piperidine. Data is adapted from a study by Usami et al.[9][15]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 120 (MW) | 60 |
| 2 | Pd(dba)₂ (10) | XPhos (20) | tBuOK (2.0) | Xylene | 120 (MW) | 42 |
| 3 | Pd₂(dba)₃ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 120 (MW) | 45 |
| 4 | Pd(OAc)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 120 (MW) | 35 |
| 5 | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 120 (MW) | 25 |
| 6 | Pd(dba)₂ (10) | tBuDavePhos (20) | Cs₂CO₃ (2.0) | Xylene | 120 (MW) | 15 |
General Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
The following is a generalized procedure based on established protocols for coupling halo-heterocycles with arylboronic acids.[14] This protocol should be optimized for specific substrates.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reagent Setup: To an oven-dried reaction vessel, add the halo-quinoxaline (1.0 equiv.), the pyrazole-boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O mixture) via syringe.[14] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if needed) as a solid or a solution in the same degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring for the required time (typically 8-24 hours).[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[14]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole-substituted quinoxaline.[14]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
preventing decomposition of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during workup?
A1: The primary cause of degradation for 2-chloroquinoxaline derivatives is hydrolysis of the C2-chloro substituent. This is particularly accelerated under acidic conditions and at elevated temperatures, leading to the formation of the corresponding 2-Hydroxy-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on the general reactivity of 2-chloroquinoxaline derivatives, the compound is expected to be most susceptible to hydrolysis under acidic conditions. It is predicted to have greater stability in neutral and basic aqueous solutions, especially at room temperature.[1]
Q3: What is the expected thermal stability of this compound?
A3: As a crystalline solid with a rigid aromatic heterocyclic system, this compound is anticipated to have good thermal stability, with a decomposition temperature likely exceeding 200°C.[2] However, prolonged exposure to elevated temperatures during workup, even below this threshold, can accelerate degradation.[1]
Q4: How can I monitor the decomposition of my compound?
A4: The most effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique should be capable of separating the parent compound from its potential degradation products and any process-related impurities.[1]
Troubleshooting Guides
Issue 1: Significant Product Loss and Appearance of an Impurity During Aqueous Workup
-
Symptom: HPLC analysis shows a significant decrease in the peak corresponding to this compound and the emergence of a more polar impurity peak, particularly after an acidic wash.
-
Possible Cause: Acid-catalyzed hydrolysis of the 2-chloro group to a 2-hydroxy group.
-
Troubleshooting Steps:
-
Avoid Strong Acids: If an acid wash is necessary, use a weak, cold acid solution (e.g., dilute citric acid or ammonium chloride) and minimize contact time.
-
Neutral or Basic Wash: Opt for washes with cold, deionized water or a cold, dilute basic solution (e.g., sodium bicarbonate) to maintain a neutral to slightly basic pH.
-
Temperature Control: Perform all aqueous workup steps at low temperatures (0-5°C) using an ice bath to slow down the rate of hydrolysis.
-
Prompt Extraction: Immediately after the aqueous wash, extract the product into a non-polar organic solvent and proceed with drying and solvent removal.
-
Issue 2: Product Degradation During Purification by Column Chromatography
-
Symptom: Streaking of the product on the TLC plate and the presence of impurities in the collected fractions after silica gel chromatography.
-
Possible Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of the acid-sensitive chloro-substituent.
-
Troubleshooting Steps:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be achieved by pre-eluting the column with a solvent mixture containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for purification.
-
Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar solvent system to hasten elution.
-
Recrystallization: If possible, consider recrystallization as an alternative purification method to avoid prolonged contact with stationary phases.
-
Data Summary
The following table summarizes the expected stability of this compound under various workup conditions, based on data from closely related analogs.
| Parameter | Condition | Expected Stability | Recommendation |
| pH | Acidic (pH < 7) | Low | Avoid or minimize contact time; use weak acids if necessary. |
| Neutral (pH ≈ 7) | Moderate to High | Recommended for aqueous washes. | |
| Basic (pH > 7) | High | Generally safe for workup; use dilute base. | |
| Temperature | Elevated (> 40°C) | Low | Avoid during aqueous workup and concentration. |
| Room Temperature (20-25°C) | Moderate | Minimize exposure time during workup. | |
| Cold (0-5°C) | High | Ideal for all aqueous workup steps. | |
| Stationary Phase | Standard Silica Gel | Low to Moderate | Potential for acid-catalyzed hydrolysis. Use deactivated silica or an alternative. |
| Neutral Alumina | Moderate to High | A suitable alternative to silica gel. |
Experimental Protocol: Workup Procedure to Minimize Decomposition
This protocol outlines a recommended workup procedure following the synthesis of this compound, particularly after a chlorination step using reagents like POCl₃ or SOCl₂.
-
Quenching the Reaction:
-
Prepare a beaker of crushed ice.
-
In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
-
Neutralization:
-
While monitoring the pH with litmus paper or a pH meter, slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the mixture is between 7 and 8.
-
The crude product should precipitate as a solid.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any remaining salts.
-
-
Drying:
-
Dry the isolated solid under vacuum.
-
-
Purification:
-
If further purification is required, consider recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of chloroform and n-hexane).
-
If column chromatography is necessary, use silica gel deactivated with triethylamine or neutral alumina.
-
Visualizations
References
Technical Support Center: Alternative Purification Methods for Polar Quinoxaline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of polar quinoxaline compounds. This guide explores alternative methods to traditional normal-phase chromatography, which can be challenging for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar quinoxaline compounds often challenging?
Polar quinoxaline derivatives can exhibit strong interactions with the stationary phase in normal-phase chromatography, leading to poor separation, tailing peaks, and low recovery. Their high polarity can also make them difficult to handle in standard solvent systems.
Q2: What are the primary alternative purification methods for polar quinoxalines?
When normal-phase chromatography fails, several alternative techniques can be employed. The most common include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and Recrystallization. Supercritical Fluid Chromatography (SFC) is also an emerging environmentally friendly alternative.
Q3: How do I choose the best alternative purification method for my specific polar quinoxaline compound?
The choice of method depends on the specific properties of your compound, such as its pKa, solubility, and the nature of the impurities. A preliminary analysis of your compound's characteristics will guide you toward the most suitable technique. For ionizable compounds, IEX can be highly effective. For highly polar, water-soluble compounds, HILIC is often a good choice. RP-HPLC is a versatile technique for a wide range of polarities, while recrystallization is ideal for obtaining highly pure crystalline solids if a suitable solvent is found.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar quinoxaline compounds using alternative methods.
Reversed-Phase HPLC (RP-HPLC)
Q: My polar quinoxaline compound shows poor or no retention on a C18 column. What can I do?
A: This is a common issue with highly polar compounds in reversed-phase chromatography. Here are some solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, you can gradually increase the water content. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1]
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer different selectivity for polar molecules.[1]
-
Employ Ion-Pairing Chromatography: For ionizable quinoxalines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention by forming a neutral ion-pair with your charged analyte, increasing its hydrophobicity.[2]
-
Adjust Mobile Phase pH: For basic quinoxaline compounds, operating at a lower pH (e.g., 2.5-4) will protonate the analyte and can improve retention and peak shape by minimizing unwanted interactions with residual silanol groups on the stationary phase.[1]
Q: I'm observing significant peak tailing for my polar quinoxaline. How can I improve the peak shape?
A: Peak tailing for basic compounds like many quinoxalines is often due to interactions with acidic silanol groups on the silica support of the stationary phase.
-
Use a Highly End-capped Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[1]
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]
-
Lower pH: As mentioned for retention, a lower pH can also suppress the ionization of silanol groups, reducing tailing.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: I am having trouble with reproducibility of retention times in HILIC. What could be the cause?
A: Reproducibility issues in HILIC are often related to the equilibration of the water layer on the polar stationary phase.
-
Sufficient Column Equilibration: It is crucial to allow for a longer equilibration time between injections compared to reversed-phase chromatography, typically at least 10 column volumes, to ensure the water layer is fully re-established.[3]
-
Consistent Mobile Phase Preparation: The high organic content of the mobile phase can accentuate small variations in composition. Prepare mobile phases carefully and consistently.
-
Control of Mobile Phase pH: The high organic content in HILIC mobile phases can cause the apparent pH to be 1-1.5 units higher than in the aqueous portion alone. This can affect the charge state of both the analyte and the stationary phase, so careful control of the buffer is essential.[3]
Q: My sample is not soluble in the high organic mobile phase required for HILIC injection. What should I do?
A: Sample solubility can be a challenge in HILIC.
-
Match Sample Diluent to Initial Mobile Phase: To maintain good peak shape, the sample diluent should be as close as possible to the initial mobile phase conditions. A 75/25 acetonitrile/methanol mixture is often a good starting point for polar analytes.
-
Solid Load: If solubility is a major issue, consider adsorbing your sample onto a small amount of inert material like Celite and loading it onto the column as a solid.[4]
Ion-Exchange Chromatography (IEX)
Q: My polar quinoxaline does not bind to the ion-exchange column. What is the problem?
A: Lack of binding in IEX is usually due to incorrect buffer pH or ionic strength.
-
Check the pI of Your Compound: For cation-exchange chromatography, the buffer pH should be at least 0.5-1 pH unit below the isoelectric point (pI) of your compound to ensure a net positive charge. For anion-exchange, the pH should be 0.5-1 pH unit above the pI for a net negative charge.[5][6]
-
Low Ionic Strength of the Loading Buffer: The sample and loading buffer must have a low salt concentration to allow the charged compound to bind to the column.
Q: The recovery of my compound from the ion-exchange column is low. What are the possible reasons?
A: Low recovery can be caused by several factors.
-
Sub-optimal Elution Conditions: The salt concentration or pH of the elution buffer may not be sufficient to displace your compound from the resin. Try a steeper gradient or a higher final salt concentration.
-
Hydrophobic Interactions: Your compound may be interacting with the column matrix through non-specific hydrophobic interactions. Adding a small amount of an organic solvent (e.g., 5% isopropanol) to the elution buffer can help to disrupt these interactions.[2]
-
Protein Precipitation: The protein may be unstable and precipitating on the column in the elution buffer. Test the stability of your enzyme at different pH and salt concentrations.[2]
Recrystallization
Q: I am struggling to find a suitable solvent for the recrystallization of my polar quinoxaline.
A: Finding the right solvent is key to successful recrystallization.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] For polar compounds, solvents like ethanol, methanol, or mixtures such as ethanol/water can be effective.[8]
-
Use of Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[7]
Q: My compound "oils out" instead of forming crystals during recrystallization.
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9]
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool again.
-
Scratching the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.[9]
Data Presentation
The following table provides a representative comparison of the different purification methods for polar quinoxaline compounds. The values are illustrative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the optimization of the experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC | >98 | 70-90 | High resolution, applicable to a wide range of polarities.[10] | Can be expensive and time-consuming for large-scale purification.[11] |
| HILIC | >95 | 60-85 | Excellent for very polar and water-soluble compounds.[4] | Can have issues with reproducibility and sample solubility in the mobile phase.[12] |
| Ion-Exchange Chromatography | >97 | 75-95 | Highly selective for ionizable compounds, high loading capacity. | Only applicable to charged molecules, requires careful buffer control.[13] |
| Recrystallization | >99 (with multiple cycles) | 50-80 | Can provide very high purity, cost-effective for large quantities.[10] | Requires a suitable solvent and may not be effective for all compounds or for removing certain impurities. |
| Supercritical Fluid Chromatography (SFC) | >95 | 70-90 | Fast, environmentally friendly, suitable for a range of polarities. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a Polar Quinoxaline Derivative
-
Column Selection: Choose a C18 or a more polar reversed-phase column (e.g., embedded polar group).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation: Dissolve the crude polar quinoxaline derivative in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a suitable time to elute the compound of interest.
-
Detection: UV detection at an appropriate wavelength for the quinoxaline derivative.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of the target compound. Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC Purification of a Highly Polar Quinoxaline Derivative
-
Column Selection: Use a HILIC column with a polar stationary phase (e.g., bare silica, diol, or amide).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile with 10 mM ammonium formate.
-
Mobile Phase B: Water with 10 mM ammonium formate.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure a stable water layer.[3]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for an analytical column.
-
Gradient: Start with a high percentage of organic solvent (Mobile Phase A) and increase the percentage of the aqueous phase (Mobile Phase B) to elute the polar compounds.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Fraction Collection and Product Isolation: Collect the fractions containing the pure product and evaporate the solvent.
Protocol 3: Ion-Exchange Chromatography of a Basic Quinoxaline Derivative
-
Resin Selection: Choose a cation-exchange resin (e.g., with sulfopropyl functional groups) as basic quinoxalines will be positively charged at a pH below their pI.
-
Buffer Preparation:
-
Binding/Wash Buffer: A low ionic strength buffer at a pH at least 1 unit below the pI of the compound (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer: The same buffer as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Packing and Equilibration: Pack the column with the chosen resin and equilibrate with 5-10 column volumes of the binding buffer.
-
Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.
-
Elution: Elute the bound quinoxaline derivative using a linear gradient of the elution buffer (e.g., 0-100% over 10-20 column volumes) or a step gradient.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions for the presence of the target compound. Pool the pure fractions, and if necessary, desalt the sample before solvent evaporation.
Protocol 4: Recrystallization of a Polar Quinoxaline Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various hot and cold polar solvents (e.g., ethanol, isopropanol, water, or mixtures thereof) to find a suitable solvent or solvent pair.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of polar quinoxaline compounds.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. restek.com [restek.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. chromtech.com [chromtech.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
Welcome to the technical support center for the synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to industrial production can present several challenges. This guide provides solutions to common issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC or HPLC. For example, refluxing in a suitable solvent such as ethanol or DMF is a common practice.[1][2] | Drive the reaction to completion and improve product yield. |
| Suboptimal Stoichiometry: Incorrect ratio of 2,3-dichloroquinoxaline to 3,5-dimethylpyrazole. | Typically, a slight excess of the pyrazole nucleophile (1.1-1.2 equivalents) is used to ensure complete consumption of the starting quinoxaline. | Maximize the conversion of the limiting reagent. | |
| Poor Mixing: Inefficient agitation in larger reactors leading to localized concentration gradients. | Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity. | Uniform reaction conditions, leading to consistent product formation and yield. | |
| Formation of Di-substituted Byproduct | Excess Nucleophile: Using a large excess of 3,5-dimethylpyrazole. | Use a controlled stoichiometry of the nucleophile (e.g., 1.05-1.1 equivalents). | Minimize the formation of the 2,3-bis(3,5-dimethyl-pyrazol-1-yl)-quinoxaline byproduct. |
| High Reaction Temperature: Elevated temperatures can favor the second substitution. | Conduct the reaction at the lowest effective temperature. Consider stepwise temperature control. | Improve selectivity towards the desired mono-substituted product. | |
| Prolonged Reaction Time: Extended reaction times can lead to the formation of the di-substituted product. | Monitor the reaction closely and quench it once the starting material is consumed. | Prevent over-reaction and formation of impurities. | |
| Product Purity Issues | Residual Starting Materials: Incomplete reaction or inefficient work-up. | Optimize reaction conditions for full conversion. During work-up, ensure efficient extraction and washing to remove unreacted starting materials. | Obtain a purer crude product before final purification. |
| Formation of Unidentified Impurities: Potential side reactions due to localized overheating or reaction with solvent. | Improve temperature control with a jacketed reactor and ensure the use of a dry, inert solvent if necessary. | Reduce the formation of thermal degradation products and other side-reaction impurities. | |
| Difficult Product Isolation/Purification | Poor Crystallization: The product may not crystallize easily from the reaction mixture or chosen solvent. | Screen various solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. | Obtain a crystalline solid that is easier to filter and handle. |
| Oily Product: The product may precipitate as an oil rather than a solid. | Try to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification. Alternatively, purify by column chromatography. | Convert the oily product into a manageable solid. | |
| Inefficient Filtration: Fine particles may clog the filter, slowing down the filtration process. | Use a filter aid such as celite. Ensure the product is fully precipitated before filtration. | Improve filtration speed and efficiency, especially at a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2,3-dichloroquinoxaline (DCQX). This is commonly achieved by the chlorination of quinoxaline-2,3(1H,4H)-dione using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The second step is a nucleophilic aromatic substitution (SNAr) reaction where 2,3-dichloroquinoxaline is reacted with 3,5-dimethylpyrazole to yield the final product.[3][4][5][6]
Q2: What are the critical process parameters to control during the scale-up of the nucleophilic substitution step?
A2: The most critical parameters are:
-
Temperature: Exothermic reactions can lead to "hot spots" in large reactors, promoting side reactions.[3] Controlled heating and efficient heat dissipation are crucial.
-
Rate of Reagent Addition: Slow, controlled addition of the nucleophile or base can help manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing/Agitation: Inefficient mixing can lead to localized high concentrations of reactants, which can affect reaction kinetics and impurity profiles. Overhead mechanical stirring is recommended for larger volumes.
-
Stoichiometry: Precise control over the molar ratio of reactants is essential to maximize yield and minimize the formation of the di-substituted byproduct.
Q3: How can I minimize the formation of the di-substituted byproduct, 2,3-bis(3,5-dimethyl-pyrazol-1-yl)-quinoxaline?
A3: To favor the formation of the mono-substituted product, you should:
-
Use a slight excess (1.05-1.1 equivalents) of 3,5-dimethylpyrazole.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Monitor the reaction progress closely and stop the reaction as soon as the 2,3-dichloroquinoxaline has been consumed.
-
Consider the order of addition; adding the 2,3-dichloroquinoxaline solution to the 3,5-dimethylpyrazole solution might be beneficial.
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For large-scale purification, recrystallization is generally preferred over chromatography due to cost and scalability. You will need to perform a solvent screen to identify a suitable solvent or solvent system that provides good recovery of the pure product. If the product is difficult to crystallize, a slurry in a suitable solvent where the impurities are more soluble can be an effective purification method. Column chromatography can be used for smaller, high-purity batches or if recrystallization is not effective.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes, several safety precautions are crucial:
-
Handling of Reagents: 2,3-dichloroquinoxaline and chlorinating agents like POCl₃ are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The nucleophilic substitution reaction can be exothermic. Ensure the reactor is equipped with an adequate cooling system to control the temperature and prevent a runaway reaction.
-
Pressure Build-up: If the reaction is heated in a closed system, ensure there is a pressure relief system in place.
-
Quenching: The quenching of the reaction mixture, especially if it contains unreacted chlorinating agents, should be done carefully and slowly, often by adding it to ice-cold water or a basic solution.
Experimental Protocols
Synthesis of 2,3-Dichloroquinoxaline (DCQX)
This protocol is a general method for the synthesis of the precursor, 2,3-dichloroquinoxaline.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione.
-
Carefully add phosphorus oxychloride (an excess, e.g., 4-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated area.
-
The crude 2,3-dichloroquinoxaline will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acid.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol. A typical yield is around 92%.[1]
Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution reaction to form the target compound.
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
3,5-Dimethylpyrazole (1.05-1.1 eq)
-
A suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
-
A suitable solvent (e.g., DMF, acetonitrile, or ethanol)
Procedure:
-
To a solution of 3,5-dimethylpyrazole in the chosen solvent, add the base and stir for a short period at room temperature to form the pyrazolate anion.
-
Add a solution of 2,3-dichloroquinoxaline in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (this will need to be optimized, but a starting point could be 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically when the starting 2,3-dichloroquinoxaline is consumed), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis of this compound.
References
- 1. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-Dichloroquinoxaline 96 2213-63-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Spectroscopic Data for 2-Chloro-3-(pyrazol-1-yl)quinoxaline Derivatives
A detailed guide for researchers and drug development professionals on the NMR and mass spectrometry data of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline and its analogs. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual workflow for their characterization.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline and other selected quinoxaline derivatives. This allows for a clear comparison of the influence of different substituents on the spectral properties of the quinoxaline core.
Table 1: ¹H NMR Spectral Data of Quinoxaline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | CDCl₃ | 2.01 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 5.98 (s, 1H, pyrazole-H), 7.80-8.10 (m, 3H, Ar-H) |
| 2-Phenylquinoxaline | CDCl₃ | 7.61-7.40 (m, 3H, Ar-H), 7.82-7.66 (m, 2H, Ar-H), 8.16-8.06 (m, 2H, Ar-H), 8.25-8.17 (m, 2H, Ar-H), 9.31 (s, 1H, Ar-H)[1] |
| 2-p-Tolylquinoxaline | CDCl₃ | 2.45 (s, 3H, Ar-CH₃), 7.31 (d, J = 8.3, 3H, Ar-H), 7.59-7.47 (m, 1H, Ar-H), 8.02-7.79 (m, 2H, Ar-H), 8.07 (d, J = 8.3, 2H, Ar-H), 9.22 (d, J = 7.5, 1H, Ar-H)[1] |
| 2-(4-Nitrophenyl)quinoxaline | CDCl₃ | 7.77-7.85 (m, 2H, Ar-H), 8.11-8.18 (m, 2H, Ar-H), 8.40 (s, 1H, Ar-H), 9.36 (s, 1H, Ar-H)[1] |
| 6-Benzoyl-2-chloro-3-methylquinoxaline | CDCl₃ | 2.57 (s, 3H, CH₃), 7.67-8.21 (m, 8H, Ar-H)[2] |
Table 2: ¹³C NMR Spectral Data of Quinoxaline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | CDCl₃ | 13.85, 14.02 (2 x CH₃), 107.83 (pyrazole-CH), Additional aromatic signals expected. |
| 2-Phenylquinoxaline | CDCl₃ | 127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7[1] |
| 2-p-Tolylquinoxaline | CDCl₃ | 21.3, 128.7, 129.1, 129.2, 129.3, 129.4, 130.3, 142.7, 142.8, 150.9[1] |
| 2-(4-Nitrophenyl)quinoxaline | CDCl₃ | 127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1[1] |
| 6,7-Dimethyl-2-phenylquinoxaline | CDCl₃ | 20.3, 20.4, 127.3, 128.1, 128.6, 129.0, 129.8, 140.1, 140.8, 142.4[1] |
Table 3: Mass Spectrometry Data of Quinoxaline Derivatives
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | MS | 336 (M⁺, 44%) |
| 2-Phenylquinoxaline | ESI | 207 (M+H)⁺[1] |
| 2-p-Tolylquinoxaline | ESI | 220 (M+H)⁺[1] |
| 2-(4-Nitrophenyl)quinoxaline | ESI | 252 (M+H)⁺[1] |
| 6-Benzoyl-2-chloro-3-methylquinoxaline | MS | 289 (M⁺, 1.6%)[2] |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the quinoxaline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in the ionization process for basic compounds.
2. Data Acquisition:
-
The choice of ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) depends on the volatility and thermal stability of the compound. ESI is generally preferred for these types of molecules as it is a softer ionization technique.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For confirmation of the molecular formula, high-resolution mass spectrometry (HRMS) should be performed to obtain an accurate mass measurement.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted quinoxaline derivatives.
Caption: Synthetic and analytical workflow for quinoxaline derivatives.
References
Crystal Structure of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline: A Comparative Analysis
While a specific crystal structure determination for 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline is not publicly available, a comprehensive understanding of its probable solid-state architecture can be achieved by comparing it with structurally related quinoxaline derivatives. This guide provides a comparative analysis of the crystallographic data of similar compounds, outlines a general experimental protocol for synthesis and crystal structure determination, and visualizes the analytical workflow for researchers, scientists, and drug development professionals.
Comparison of Crystallographic Data
To contextualize the potential crystal structure of this compound, the following table summarizes the crystallographic data of three related compounds: 2-Chloroquinoxaline, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, and 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. These compounds share the quinoxaline core or a chloro-substituted heterocyclic system, providing valuable insights into the packing and molecular geometry that the target compound might adopt.
| Parameter | 2-Chloroquinoxaline[1][2] | 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline[3][4] | 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline[5][6] |
| Chemical Formula | C₈H₅ClN₂ | C₂₂H₁₃ClN₂ | C₁₇H₁₂ClN₃ |
| Molecular Weight | 164.59 | 340.79 | Not Available |
| Crystal System | Monoclinic | Triclinic | Not Available |
| Space Group | P2₁/n | Pī | Not Available |
| Unit Cell Dimensions | a = 9.1299(2) Åb = 3.8082(1) Åc = 21.0777(6) Åβ = 93.028(2)° | a = 8.8652(13) Åb = 9.8591(8) Åc = 10.9740(17) Åα = 73.032(15)°β = 81.036(17)°γ = 64.374(13)° | Not Available |
| Volume (ų) | 731.82(3) | 826.68(19) | Not Available |
| Z | 4 | 2 | Not Available |
| Temperature (K) | 118(2) | 223 | Not Available |
| Radiation | Mo Kα | Mo Kα | Not Available |
Experimental Protocols
Synthesis of Pyrazolyl-Quinoxaline Derivatives
The synthesis of 2-pyrazolylquinoxalines can be achieved through several established methods. A common approach involves the condensation reaction between a hydrazinylquinoxaline precursor and a 1,3-dicarbonyl compound.
General Synthetic Procedure:
-
Preparation of Hydrazinylquinoxaline: 2-Chloroquinoxaline is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 2-hydrazinylquinoxaline.
-
Cyclocondensation: The resulting 2-hydrazinylquinoxaline is then reacted with a 1,3-diketone, in this case, acetylacetone (2,4-pentanedione), in a solvent like glacial acetic acid. The reaction mixture is heated, leading to the formation of the pyrazole ring attached to the quinoxaline core.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the final 2-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline derivative.
Modifications to this protocol, such as the use of microwave irradiation, can lead to faster reaction times and improved yields.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[7] The general workflow is as follows:
-
Crystallization: High-quality single crystals of the compound are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.
Visualization of Experimental Workflow
The following diagram illustrates the key stages involved in the experimental workflow for the crystal structure analysis of a novel compound.
Caption: A flowchart of the key steps in synthesis and crystal structure determination.
References
- 1. 2-Chloroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of 3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo-[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline and Structurally Related Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative overview of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline and other quinoxaline analogs, with a focus on their performance in preclinical cancer studies. The information presented herein is supported by experimental data from various studies, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of this compound and a selection of its structural analogs. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative in vitro Anticancer Activity of Quinoxaline Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 6-bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (structurally similar) | MCF-7 (Breast) | >100 | [1] |
| Analog 1 | 2,3-diphenylquinoxaline | A549 (Lung) | >10 | [2] |
| Analog 2 | 2,3-di(furan-2-yl)quinoxaline | A549 (Lung) | 1.5 | [2] |
| Analog 3 | Quinoxaline-bisarylurea | HCT116 (Colon) | Not specified, showed anti-tumor activity | [3] |
| Analog 4 | N-(4-(quinoxalin-2-yl)amino)phenyl) substituted benzene sulfonamide (Compound XVa) | HCT116 (Colon) | 4.4 | [3] |
| Analog 5 | 1,3-diphenylurea-quinoxaline (Compound 19) | MGC-803 (Gastric) | 9 | [4] |
| Analog 6 | 1,3-diphenylurea-quinoxaline (Compound 20) | T-24 (Bladder) | 8.9 | [4] |
Table 2: Comparative Kinase Inhibitory Activity of Quinoxaline Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| This compound | Data not available | - | |
| Pyrazolo[4,3-f]quinoline-based inhibitor | FLT3 | <100 | [5] |
| Pyrazolo[3,4-g]isoquinoline (structurally related) | Haspin | 57 | [6] |
| ASK1 Inhibitor (26e) | ASK1 | 30.17 | [1] |
| Quinoxalinone derivative (CPD4) | EGFR (L858R/T790M/C797S) | 3.04 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these quinoxaline analogs are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.[9]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.[10]
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR, ASK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or spectrophotometer
Procedure:
-
Reaction Setup: The kinase, substrate, and test compound at various concentrations are added to the wells of a 96-well plate in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A kinase activity detection reagent is added to stop the reaction and measure the amount of product formed or ATP consumed. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
Signal Measurement: The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoxaline analogs.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of quinoxaline analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline and its analogues against other significant heterocyclic compounds. The data presented is collated from various studies to offer an objective overview of their potential in antimicrobial, antifungal, anticancer, and anti-inflammatory applications.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, antifungal, anticancer, and anti-inflammatory activities of the quinoxaline-pyrazole compound and other selected heterocyclic derivatives.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | 12 (IZ) | 14 (IZ) | 11 (IZ) | 10 (IZ) | [1] |
| Quinoxaline Derivative (5c) | - | - | 18 (IZ) | 14 (IZ) | [2] |
| Quinoxaline Derivative (5d) | - | - | 19 (IZ) | 15 (IZ) | [2] |
| Pyrazole-Thiazole Hybrid (10) | 1.9-3.9 | - | - | - | |
| Naphthyl-pyrazole Hydrazone (6) | 0.78-1.56 | - | - | - | |
| Ciprofloxacin (Standard) | - | - | - | - | [2] |
IZ = Inhibition Zone in mm. Lower MIC values and larger inhibition zones indicate higher potency.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | 11 (IZ) | - | - | [1] |
| Pentacyclic Quinoxaline (10) | 16 | - | 16 | [3] |
| Pyrazole Derivative (3b) | - | 32 (IZD) | 30 (IZD) | [4] |
| Isoxazolol Pyrazole Carboxylate (7ai) | - | - | - | [5] |
| Amphotericin B (Standard) | - | - | - | [1] |
IZ = Inhibition Zone in mm; IZD = Inhibition Zone Diameter in mm. Lower MIC values and larger inhibition zones indicate higher potency.
Table 3: Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | 1.18 - 2.86 | 1.18 - 2.86 | 1.18 - 2.86 | [1] |
| Quinoxaline-Coumarin Hybrid (5a) | 10.78 | - | - | [6] |
| Pyrazolo[4,3-f]quinoline (1M) | <8 | <8 | <8 | [7] |
| Quinazoline-Imidazole Hybrid (1a) | - | 0.47 (HT-29) | - | [8][9] |
| Doxorubicin (Standard) | < 1 | < 1 | < 1 | [1][7] |
Lower IC50 values indicate higher cytotoxic potency.
Table 4: Anti-inflammatory Activity (IC50 in µM)
| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | Lipoxygenase (LOX) Inhibition | Reference |
| Quinoxaline-Pyrazole Hybrids (General) | Not Reported | Not Reported | Not Reported | |
| Pyrimidine Derivative (9) | >100 | 0.29 | - | [10] |
| Quinolinone-Pyrazoline Hybrid (9b) | - | - | 10 | [11] |
| Indomethacin Derivative (3e) | - | 0.34 | - | [12] |
| Indomethacin (Standard) | 3.50 | 1.06 | - | [12] |
Lower IC50 values indicate higher inhibitory potency.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial and Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial and antifungal activity of the compounds by measuring the zone of inhibition.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) is sterilized and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A control with the solvent alone is also prepared.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth or RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of these heterocyclic compounds.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Expected 2D NMR Correlations for Structural Confirmation
The definitive structure of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline can be established by analyzing the correlations in COSY, HSQC, and HMBC spectra. These techniques reveal through-bond connectivity between protons (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC).
Table 1: Expected ¹H-¹H COSY Correlations
The COSY (Correlation Spectroscopy) experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For the quinoxaline moiety, this allows for the assignment of the aromatic protons on the benzene ring.
| Proton (δ ppm, Multiplicity) | Correlating Proton(s) (δ ppm) |
| H-5/H-8 (dd) | H-6/H-7 |
| H-6/H-7 (m) | H-5/H-8 |
| H-4' (s) | - |
| CH₃-3'/CH₃-5' (s) | - |
Table 2: Expected ¹H-¹³C HSQC Correlations
The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with the carbons to which they are directly attached, providing unambiguous one-bond C-H connectivity.[1]
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |
| H-5/H-8 | C-5/C-8 | Quinoxaline Ring |
| H-6/H-7 | C-6/C-7 | Quinoxaline Ring |
| H-4' | C-4' | Pyrazole Ring |
| CH₃-3'/CH₃-5' | C-CH₃ | Pyrazole Methyls |
Table 3: Expected ¹H-¹³C HMBC Correlations
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing the overall molecular framework by identifying longer-range couplings between protons and carbons (typically 2-3 bonds).[1] This is particularly important for connecting the pyrazole and quinoxaline rings and confirming the position of the substituents.
| Proton (δ ppm) | Correlated Carbons (δ ppm) | Significance |
| H-5 | C-7, C-8a | Quinoxaline ring connectivity |
| H-8 | C-6, C-4a | Quinoxaline ring connectivity |
| H-4' | C-3', C-5', C-3 | Confirms pyrazole ring structure and its connection to C-3 of the quinoxaline |
| CH₃-3' | C-3', C-4', C-5' | Confirms methyl position on the pyrazole ring |
| CH₃-5' | C-3', C-4', C-5' | Confirms methyl position on the pyrazole ring |
Comparative Analysis with Alternative Structures
The utility of 2D NMR lies in its ability to distinguish between isomers. For instance, an alternative structure could be 2-Chloro-3-(3,5-dimethyl-pyrazol-2 -yl)-quinoxaline. In this case, the HMBC correlations from the pyrazole protons to the quinoxaline ring would be significantly different, allowing for unambiguous differentiation. The synthesis of various quinoxaline derivatives often yields multiple isomers, making 2D NMR an indispensable tool for correct structural assignment.[2][3]
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra, which may require optimization based on the specific instrument and sample concentration.[4]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.[4]
-
Cap the NMR tube securely.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities of all proton signals. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.[4]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms. A spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2 seconds) are typical.[4]
3. 2D NMR Spectroscopy:
-
COSY: This experiment identifies ¹H-¹H spin-spin coupling networks.[5]
-
HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, providing one-bond connectivity information.[5][6]
-
HMBC: This experiment reveals correlations between ¹H and ¹³C nuclei over two to three bonds, which is critical for assembling the molecular structure.[5][6] The experiment can be optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to ensure all correlations are observed.[1]
Workflow for Structural Elucidation
The process of confirming the structure of this compound using 2D NMR follows a logical progression. The following diagram illustrates this workflow.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives | MDPI [mdpi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
Unveiling the Anticancer Potential of Substituted Quinoxalines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative study of the anticancer activity of various substituted quinoxalines, supported by experimental data, detailed protocols, and visual representations of experimental workflows and associated signaling pathways.
The core structure of quinoxaline, a fusion of benzene and pyrazine rings, offers a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with potent biological activities.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial kinases involved in cancer progression, induction of apoptosis, and cell cycle arrest.[2][3]
Comparative Anticancer Activity of Substituted Quinoxalines
The in vitro cytotoxic effects of numerous quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following table summarizes the IC50 values for selected substituted quinoxalines from various studies, showcasing their activity spectrum.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIa | N/A | Hep G2 (Liver) | 9.8 | [2] |
| Compound VIIIc | N/A | MCF-7 (Breast) | 9.0 | [2] |
| Compound XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide with chloro substitution | HCT116 (Colon) | 4.4 | [2] |
| MCF-7 (Breast) | 5.3 | [2] | ||
| Compound 6k | N/A | HeLa (Cervical) | 12.17 ± 0.9 | [1] |
| HCT-116 (Colon) | 9.46 ± 0.7 | [1] | ||
| MCF-7 (Breast) | 6.93 ± 0.4 | [1] | ||
| Compound 11 | Quinoxaline derivative | (Cancer cell lines not specified) | 0.81 - 2.91 | [4] |
| Compound 13 | Quinoxaline derivative | (Cancer cell lines not specified) | 0.81 - 2.91 | [4] |
| Compound 4a | Quinoxaline derivative | (Cancer cell lines not specified) | 3.21 - 4.54 | [4] |
| Compound 5 | Quinoxaline derivative | (Cancer cell lines not specified) | 3.21 - 4.54 | [4] |
| Benzo[g]quinoxaline 3 | 2,4-disubstituted | MCF-7 (Breast) | 2.89 | [5] |
| Benzo[g]quinoxaline 9 | 2,4-disubstituted with dibromo substitution | MCF-7 (Breast) | 8.84 | [5] |
| Compound 6c | Quinoxaline derivative | HepG-2 (Liver) / HuH-7 (Liver) | Not specified, but active | [6] |
| Compound 8 | Quinoxaline with 2-Cl group | HepG-2 (Liver) | 3.88 | [6] |
| HuH-7 (Liver) | 6.14 | [6] |
N/A: Specific substitution pattern not detailed in the provided search result abstract.
Experimental Protocols
The evaluation of the anticancer activity of substituted quinoxalines involves a series of well-established in vitro assays. A detailed protocol for the commonly used MTT assay is provided below.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of substituted quinoxalines on cancer cell lines by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
Substituted quinoxaline compounds
-
Doxorubicin (positive control)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoxaline compounds and the positive control (Doxorubicin) in the growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of substituted quinoxalines, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the anticancer activity of substituted quinoxalines.
Many quinoxaline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, which are crucial for tumor growth, proliferation, and angiogenesis.[2][7]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by substituted quinoxalines.
This guide highlights the significant potential of substituted quinoxalines as anticancer agents. The presented data underscores the importance of specific substitutions in modulating cytotoxic activity. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to advance these promising compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route to 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a molecule of interest in medicinal chemistry due to the established biological activities of quinoxaline and pyrazole scaffolds.[1][2][3] The guide presents a comparative analysis of two primary synthetic strategies, supported by experimental data from analogous reactions found in the literature. Detailed protocols and visual workflows are included to facilitate reproducibility and adaptation in a research setting.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, pyrazole derivatives are known for a wide range of biological activities. The combination of these two pharmacophores in a single molecule presents a promising strategy for the development of novel drug candidates. This guide focuses on the synthesis of this compound, providing a comparative overview of plausible synthetic routes.
Proposed Synthetic Route and Alternatives
A two-step synthetic pathway is proposed as the primary route to the target compound. This is compared with a classical one-pot condensation method.
Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution (Primary Route)
This route involves the initial synthesis of a key intermediate, 2,3-dichloroquinoxaline, followed by a regioselective nucleophilic aromatic substitution (SNAr) with 3,5-dimethylpyrazole.
Caption: Proposed two-step synthesis of the target compound.
Route 2: One-Pot Condensation (Alternative Route)
This classical approach involves the direct condensation of an o-phenylenediamine with a suitably substituted 1,2-dicarbonyl compound. For the target molecule, this would require the synthesis of 1-(3,5-dimethyl-pyrazol-1-yl)-glyoxal, which is not readily commercially available.
Caption: Alternative one-pot condensation route.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the proposed and alternative synthetic routes based on literature precedents for similar transformations.
Table 1: Synthesis of 2,3-Dichloroquinoxaline (Intermediate for Route 1)
| Parameter | Method A | Method B |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Starting Material | Quinoxaline-2,3(1H,4H)-dione | Quinoxaline-2,3(1H,4H)-dione |
| Solvent | Neat POCl₃ | 1-chlorobutane |
| Catalyst | DMF (catalytic) | DMF (catalytic) |
| Reaction Time | 3 hours | 1 hour |
| Temperature | 100 °C (Reflux) | Reflux |
| Yield | 85-92% | 98% |
| Purity | Recrystallization from chloroform/n-hexane | Filtration and washing with ether |
| Reference | [4] | [5] |
Table 2: Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline (Route 1, Step 2)
| Parameter | Analogous Reaction |
| Nucleophile | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | ~16 hours (overnight) |
| Temperature | Room Temperature |
| Yield | 41% |
| Purity | Recrystallized from methanol |
| Reference | [6] |
Note: Data for the direct reaction with 3,5-dimethylpyrazole is not available and is inferred from this analogous reaction. The yield may vary.
Table 3: One-Pot Condensation for Quinoxaline Synthesis (Alternative Route)
| Parameter | Method A | Method B |
| Dicarbonyl Compound | Benzil | Benzil |
| Solvent | Ethanol | Toluene |
| Catalyst | None (Microwave-assisted) | Alumina-supported heteropolyoxometalates |
| Reaction Time | 55 seconds | 120 minutes |
| Temperature | Microwave Irradiation | Room Temperature |
| Yield | Not specified, product crystallizes | 92% |
| Purity | Filtration and washing | Recrystallization from ethanol |
| Reference | [7] | [8] |
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of 2,3-Dichloroquinoxaline
-
Materials: Quinoxaline-2,3(1H,4H)-dione (0.01 mol), phosphorus oxychloride (0.04 mol), DMF (1 ml).
-
Procedure:
-
In a clean, dry round-bottom flask, add quinoxaline-2,3(1H,4H)-dione and DMF.
-
Carefully add phosphorus oxychloride.
-
Reflux the mixture for 90 minutes.
-
Cool the resulting solution to room temperature.
-
Pour the solution into crushed ice with constant stirring.
-
Collect the separated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a mixture of chloroform and n-hexane to yield 2,3-dichloroquinoxaline.
-
-
Expected Yield: ~85%[4]
Step 2: Synthesis of this compound (Adapted from[1])
-
Materials: 2,3-dichloroquinoxaline (1 mmol), 3,5-dimethylpyrazole (1 mmol), absolute ethanol (50 mL), piperidine (few drops).
-
Procedure:
-
To a solution of 2,3-dichloroquinoxaline in absolute ethanol, add 3,5-dimethylpyrazole and a few drops of piperidine.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the obtained residue by silica gel column chromatography.
-
Potential Biological Relevance and Signaling Pathway
Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[7] This pathway plays a crucial role in cell growth, proliferation, and survival.[7][9] The inhibition of this pathway is a key strategy in modern cancer therapy.
Caption: The PI3K/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.
Conclusion
The two-step synthesis commencing with the chlorination of quinoxaline-2,3(1H,4H)-dione followed by nucleophilic aromatic substitution with 3,5-dimethylpyrazole appears to be a more versatile and practical route for obtaining this compound. This is primarily due to the ready availability of the starting materials. While the one-pot condensation method offers a more direct approach, its feasibility is contingent on the synthesis of a specific and potentially unstable 1,2-dicarbonyl precursor. The provided protocols and comparative data serve as a valuable resource for researchers aiming to synthesize and further investigate this promising class of compounds.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. ijpsr.com [ijpsr.com]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Comparative Guide to the Efficacy of Catalysts in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of paramount importance in medicinal chemistry and materials science due to their wide range of biological activities and applications. The classical approach, involving the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, has been significantly refined through the development of various catalytic systems.[1][2] These advancements aim to improve reaction yields, reduce reaction times, and promote environmentally benign conditions.[3][4]
This guide provides a comparative analysis of different catalysts employed in quinoxaline synthesis, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and the ability to be recycled. The following table summarizes the performance of various catalytic systems in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a common model reaction.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Catalyst Reusability | Reference(s) |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina (AlCuMoVP) | Toluene | Room Temp. | 2 hours | 92% | Reusable | [1][2] |
| Al₂O₃–ZrO₂ | DMF | Room Temp. | Short | Excellent | Renewable | [5] | |
| Cobalt Nanoparticles on SBA-15 | Ethanol | 100 °C | Short | Excellent | At least 10 times | [6][7] | |
| Natural Phosphate (NP) | Methanol | Room Temp. | 1 - 45 min | 92 - 99% | Recyclable | [8] | |
| Nano-BF₃·SiO₂ | Solvent-free | Room Temp. (Sonication) | Short | High | Reusable | [6] | |
| Homogeneous Catalysis | Pyridine | THF | Room Temp. | 15 - 30 min | 90 - 96% | Not specified | [9] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | Short | High | Not specified | [10] | |
| L-arabinose | Not specified | Not specified | Not specified | High | Not applicable | [11] | |
| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Not specified | Not specified | 90 - 98% | Not applicable | [12] | |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave | 3 min | 80 - 86% | Not specified | [2] |
| Classical Condensation | Glacial Acetic Acid | Acetic Acid | Reflux | 2 - 12 hours | 34 - 85% | Not applicable | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table, representing different catalytic approaches.
Protocol 1: Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalate (AlCuMoVP)
This method utilizes a recyclable, solid-supported catalyst for a clean reaction at room temperature.[1][15]
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[1]
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (approximately 120 minutes), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.[1]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.[1]
Protocol 2: Homogeneous Catalysis using Pyridine
This protocol demonstrates a simple and efficient synthesis using a basic organocatalyst at room temperature.[9]
Materials:
-
Phenacyl bromide (or other α-haloketone) (1 mmol)
-
1,2-Diamine (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add the 1,2-diamine (1 mmol) slowly at room temperature.[9]
-
Continue stirring for the specified time (typically 15-30 minutes), monitoring the reaction's progress by TLC.[9]
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with EtOAc (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This green chemistry approach utilizes microwave irradiation to achieve rapid synthesis with high yields without a solvent.[2]
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.1 mmol) and benzil (1 mmol) with acidic alumina.[2]
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[2]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethanol or ethyl acetate).
-
Filter the mixture and evaporate the solvent from the filtrate to obtain the product.
Mandatory Visualization
The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijirt.org [ijirt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Isomers of Quinoxaline
A comprehensive guide to the spectroscopic differentiation of quinoxaline, quinazoline, cinnoline, and phthalazine for researchers, scientists, and drug development professionals.
In the realm of heterocyclic chemistry, isomers often present unique challenges in identification and characterization. Quinoxaline and its isomers—quinazoline, cinnoline, and phthalazine—are bicyclic aromatic compounds containing a benzene ring fused to a diazine ring. While structurally similar, the varied placement of the nitrogen atoms within the six-membered ring imparts distinct electronic and, consequently, spectroscopic properties to each molecule. This guide provides a detailed comparative analysis of these four isomers based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols and workflow diagrams, serves as a valuable resource for the unambiguous identification of these important heterocyclic scaffolds.
Isomeric Structures
The key difference between quinoxaline and its isomers lies in the relative positions of the two nitrogen atoms in the diazine ring.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for quinoxaline, quinazoline, cinnoline, and phthalazine.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Quinoxaline | Quinazoline | Cinnoline | Phthalazine |
| H-2 | 8.82 | 9.27 | - | - |
| H-3 | 8.82 | 9.27 | 9.25 | - |
| H-4 | - | 8.10 | 7.75 | 9.45 |
| H-5 | 8.12 | 7.95 | 7.85 | 8.05 |
| H-6 | 7.75 | 7.65 | 7.70 | 7.90 |
| H-7 | 7.75 | 7.85 | 7.95 | 7.90 |
| H-8 | 8.12 | 7.90 | 8.35 | 8.05 |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Quinoxaline | Quinazoline | Cinnoline | Phthalazine |
| C-2 | 145.2 | 151.8 | - | - |
| C-3 | 145.2 | 151.8 | 146.5 | - |
| C-4 | - | 159.9 | 127.5 | 152.0 |
| C-4a | 142.5 | 128.8 | 126.5 | 127.0 |
| C-5 | 129.5 | 127.2 | 129.0 | 126.5 |
| C-6 | 129.2 | 127.0 | 131.5 | 133.5 |
| C-7 | 130.4 | 133.8 | 132.0 | 133.5 |
| C-8 | 129.5 | 128.5 | 125.0 | 126.5 |
| C-8a | 142.5 | 149.5 | 145.0 | 127.0 |
UV-Vis Spectroscopy Data
Table 3: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | λmax 1 | λmax 2 | λmax 3 |
| Quinoxaline | 233 | 239 | 315 |
| Quinazoline | 222 | 271 | 305 |
| Cinnoline | 220 | 277 | 318 |
| Phthalazine | 215 | 260 | 301 |
IR Spectroscopy Data
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Quinoxaline | Quinazoline | Cinnoline | Phthalazine |
| C-H stretch (aromatic) | 3060 | 3050 | 3070 | 3055 |
| C=N stretch | 1570 | 1618 | 1618 | 1580 |
| C=C stretch (aromatic) | 1495, 1465 | 1570, 1480 | 1570, 1485 | 1490, 1460 |
| C-H out-of-plane bend | 750 | 785, 745 | 760 | 755 |
Mass Spectrometry Data
Table 5: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Primary Fragments |
| Quinoxaline | 130 | 103, 76 |
| Quinazoline | 130 | 103, 76 |
| Cinnoline | 130 | 102, 76 |
| Phthalazine | 130 | 102, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the solvent (ethanol) in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution from 200 to 400 nm.
-
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-200.
-
Use a standard EI energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways based on the observed fragmentation pattern.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of quinoxaline isomers.
A Comparative Guide to Purity Assessment of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For novel heterocyclic compounds such as 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline, a compound with potential pharmacological applications, ensuring high purity is critical for the reliability of biological data and for meeting regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data interpretation guidelines.
Chemical Profile of this compound
-
Molecular Weight: 258.71 g/mol [1]
-
Melting Point: 245-247°C[1]
-
Appearance: Off-white to yellow crystalline solid
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The purity of such compounds is paramount, as even minor impurities can significantly alter biological activity and toxicity profiles.
Comparison of Purity Assessment Methodologies
A multi-faceted approach is often necessary for the comprehensive purity assessment of a novel compound. While HPLC is a powerful and widely used technique, alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) provide orthogonal information and can be invaluable for a complete purity profile.
| Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution for separating structurally similar impurities. High sensitivity, especially with UV detection. Well-established for quantitative analysis. | Requires a reference standard for accurate quantification. Not all impurities may have a chromophore for UV detection. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[3][4][5] Gives structural information about impurities. Non-destructive.[5] | Lower sensitivity compared to HPLC. Requires a high-purity internal standard that does not overlap with the analyte signals.[6] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the broadening of the melting peak. | Provides a measure of the total molar purity of a crystalline solid.[7][8][9] Does not require a reference standard. | Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point.[8] Not suitable for detecting amorphous or thermally labile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed reverse-phase HPLC method is based on established protocols for quinoxaline derivatives and is designed to provide excellent resolution and sensitivity for the analysis of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, a certified reference standard of this compound would be required to create a calibration curve.
Potential Impurities: Based on a likely synthetic route involving the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl precursor followed by chlorination (e.g., with POCl₃ or thionyl chloride), potential impurities could include:
-
Unreacted o-phenylenediamine.
-
The hydroxy-quinoxaline precursor: 2-Hydroxy-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.
-
Byproducts from the chlorination reaction.
-
Regioisomers if a substituted o-phenylenediamine is used.
Caption: Workflow for HPLC Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same vial. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure complete signal relaxation for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Caption: Workflow for qNMR Purity Determination.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly crystalline materials by analyzing the melting point depression caused by impurities.
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline this compound into a suitable DSC pan.
-
Hermetically seal the pan.
-
-
Thermal Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
The instrument software can be used to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
-
Caption: Workflow for DSC Purity Analysis.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated HPLC method is the technique of choice due to its high resolving power and sensitivity, making it ideal for detecting and quantifying trace impurities. However, for a comprehensive characterization and to establish the purity of a reference standard, a multi-technique approach is recommended. qNMR offers the significant advantage of providing an absolute purity value without the need for a specific standard of the analyte and gives valuable structural information on any impurities present. DSC serves as a useful orthogonal technique for determining the total molar purity of the final crystalline product, provided it is thermally stable. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, the stage of drug development, and the nature of the potential impurities.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - 2-chloro-3-(3,5-dimethyl-1h-pyrazol-1-yl)quinoxaline (C13H11ClN4) [pubchemlite.lcsb.uni.lu]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety and compliance with environmental regulations.
The proper disposal of this compound, a halogenated organic compound, is critical to maintaining a safe laboratory environment and preventing environmental contamination. Due to its chemical nature, this compound must be treated as hazardous waste and disposed of through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous compounds, such as other chlorinated quinoxalines, indicate that it should be handled with care. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the appropriate personal protective equipment to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental spills. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following is a step-by-step guide for the safe disposal of this compound and materials contaminated with it.
Waste Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing paper, pipette tips, and disposable labware, in a dedicated and clearly labeled hazardous waste container. This container should be designated for "Halogenated Organic Solid Waste".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste". Do not mix this waste with non-halogenated solvents unless compatibility has been confirmed.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.
Waste Container Management
Proper management of waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste stream.
-
Condition: Containers should be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
Temporary Storage
Waste should be stored safely and securely pending collection by a licensed disposal facility.
-
Location: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatibilities: Keep waste containers away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Incineration: The recommended method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved and licensed facility. This process ensures the complete destruction of the compound and its hazardous properties.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. The following table summarizes the required PPE for handling 2-Chloro-3-(3,5-dimethyl-pyrazol-1-yl)-quinoxaline.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended; consider double-gloving. Inspect gloves for any signs of degradation or perforation before use. Immediately change gloves if they become contaminated.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[2] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
A standardized operational plan is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure all necessary equipment, such as spatulas, weighing paper, and reaction vessels, are clean and readily accessible inside the fume hood.
-
An emergency eyewash station and safety shower must be easily accessible.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.
-
Use a spatula for handling the solid material to avoid creating dust.[3]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Reaction Monitoring:
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Remove and dispose of contaminated PPE in the designated hazardous waste container.[2]
-
Always wash hands thoroughly with soap and water after handling.[3][4]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal facility, likely via high-temperature incineration.[5] Under no circumstances should this chemical be disposed of down the drain. [5]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[2] Do not mix with non-compatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[2]
2. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept tightly sealed and are not leaking.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
